SMAP-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKTCLBCCAFIS-HDYLNDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of SMAP-2: A Novel Activator of Protein Phosphatase 2A for Oncological Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2 (also known as DT-1154). It details the discovery of this compound through the re-engineering of tricyclic neuroleptics, its detailed synthesis, mechanism of action, and its preclinical anti-cancer efficacy. This guide consolidates quantitative data from key studies, provides detailed experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows to support further research and development in oncology.
Discovery and Rationale
This compound emerges from a class of molecules known as small molecule activators of PP2A (SMAPs). The discovery was driven by the observation that tricyclic neuroleptics could activate the tumor suppressor protein PP2A, but their clinical utility in cancer was hampered by significant central nervous system toxicity.[1] Researchers re-engineered these tricyclic compounds by replacing the basic amine group, responsible for the neurological side effects, with a neutral polar functional group.[1] This strategic modification abrogated the central nervous system effects while enhancing the anti-cancer potency, leading to the development of first-in-class SMAPs, including this compound.
This compound was identified as a potent compound with significant activity against castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma. The rationale for its development is based on the critical role of PP2A as a tumor suppressor that negatively regulates multiple oncogenic signaling pathways. In many cancers, PP2A activity is suppressed, contributing to tumor progression. This compound directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase, thereby restoring its tumor-suppressive function.
Synthesis of this compound
The synthesis of this compound and related tricyclic sulfonamides is detailed in the patent application US 2018-0251456 by Ohlmeyer and Zaware. The general scheme involves a multi-step synthesis starting from commercially available precursors.
IUPAC Name: N-((1S,2S,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
Chemical Formula: C₂₇H₂₇F₃N₂O₄S
While the full patent provides extensive details, the key synthetic steps generally involve:
-
Formation of a key amine intermediate: This typically involves the synthesis of the aminocyclohexanol core.
-
Coupling with the tricyclic moiety: The aminocyclohexanol intermediate is then coupled with the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) tricycle.
-
Sulfonylation: The final step involves the sulfonylation of the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final this compound compound.
Researchers are directed to the full patent document for precise reaction conditions, catalysts, and purification methods.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through the direct activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. The mechanism can be summarized as follows:
-
Direct Binding: this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.
-
Allosteric Activation: This binding induces a conformational change in the PP2A complex, leading to its activation.
-
Substrate Dephosphorylation: Activated PP2A then dephosphorylates a wide array of downstream oncogenic proteins. A primary and well-studied target is the Androgen Receptor (AR).
-
AR Degradation: Dephosphorylation of the AR, particularly at Ser81, leads to its destabilization and subsequent proteasomal degradation.
-
Inhibition of AR Signaling: The degradation of the AR results in the downregulation of AR-regulated genes, such as Prostate-Specific Antigen (PSA) and TMPRSS2, which are critical for the growth and survival of prostate cancer cells.
The signaling pathway is depicted in the following diagram:
Quantitative Data
The anti-cancer efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| LNCaP | MTT Assay | 10, 20, 30 | Dose-dependent decrease in cell viability | |
| 22Rv1 | MTT Assay | 10, 20, 30 | Dose-dependent decrease in cell viability | |
| LNCaP | Clonogenic Assay | 5, 7.5, 10, 12.5, 15 | Dose-dependent inhibition of colony formation | |
| 22Rv1 | Clonogenic Assay | 5, 7.5, 10, 12.5, 15 | Dose-dependent inhibition of colony formation | |
| LNCaP | Annexin V Staining | 10, 20, 30 | Increase in apoptosis | |
| 22Rv1 | Annexin V Staining | 10, 20, 30 | Statistically significant increase in apoptosis | |
| LNCaP | Western Blot | 10, 20, 30 | Dose and time-dependent decrease in AR and PSA protein expression | |
| 22Rv1 | Western Blot | 10, 20, 30 | Dose and time-dependent decrease in AR protein expression |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Model | Treatment | Dosage | Outcome | Reference |
| LNCaP/AR Xenograft (SCID mice) | This compound | 100 mg/kg BID | Significant inhibition of tumor formation, comparable to enzalutamide | |
| LNCaP/AR Xenograft (SCID mice) | Control | Vehicle | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
MTT Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) or vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Clonogenic Assay
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24-48 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 7.5, 10, 12.5, 15 µM). Refresh the drug-containing medium every 48 hours.
-
Incubation: Incubate the plates for 10-14 days until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the colonies with PBS, fix with 10% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as >50 cells).
Western Blotting for Androgen Receptor
-
Cell Lysis: Treat cells with this compound for the desired time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the Androgen Receptor (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use male severe combined immunodeficient (SCID) mice.
-
Tumor Cell Implantation: Subcutaneously inject LNCaP/AR cells (e.g., 1-2 x 10⁶ cells in Matrigel) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle control for a specified period (e.g., 28 days).
-
Monitoring: Measure tumor volume and body weight every other day.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising class of anti-cancer compounds that function through a novel mechanism of activating the tumor suppressor PP2A. Its discovery through the rational re-engineering of existing drugs highlights a successful strategy in drug development. The preclinical data strongly support its efficacy in models of castration-resistant prostate cancer. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other PP2A activators in oncology.
References
The Role of SMAP-2 in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. A promising therapeutic strategy involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor that negatively regulates multiple oncogenic pathways, including AR signaling. SMAP-2, a small molecule activator of PP2A, has emerged as a potent preclinical candidate for the treatment of CRPC. This technical guide provides an in-depth overview of the role and mechanism of action of this compound in CRPC, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction
Prostate cancer is the one of the most frequently diagnosed cancers in men. While androgen deprivation therapy (ADT) is the standard first-line treatment for metastatic prostate cancer, the disease inevitably progresses to a castration-resistant state (CRPC)[1]. A hallmark of CRPC is the aberrant reactivation of the androgen receptor (AR), which can occur through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7[1][2][3]. The persistence of AR signaling in CRPC underscores its importance as a therapeutic target[1].
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating and inactivating a wide range of oncoproteins, including key components of the AR signaling axis. In many cancers, including prostate cancer, PP2A activity is suppressed. Small Molecule Activators of PP2A (SMAPs) represent a novel class of therapeutic agents designed to restore the tumor-suppressive function of PP2A. This compound is a potent, orally bioavailable SMAP that has demonstrated significant anti-tumor activity in preclinical models of CRPC.
This guide will delve into the technical details of this compound's function, presenting the key preclinical findings, the experimental methodologies used to generate these data, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a re-engineered tricyclic sulfonamide that directly activates PP2A. The proposed mechanism of action involves the direct binding of this compound to the scaffolding Aα subunit of the PP2A holoenzyme. This binding is thought to induce an allosteric conformational change that stabilizes the PP2A heterotrimeric complex, leading to its activation.
Activated PP2A then dephosphorylates a multitude of downstream substrates involved in oncogenesis. In the context of CRPC, a critical target of PP2A is the androgen receptor. This compound-mediated activation of PP2A leads to the dephosphorylation of both full-length AR and the truncated AR-V7 splice variant. This dephosphorylation event destabilizes the AR protein, leading to its degradation. The downregulation of AR and its variants disrupts downstream AR-mediated transcription of genes essential for prostate cancer cell survival and proliferation, such as Prostate-Specific Antigen (PSA).
Preclinical Data
The anti-cancer effects of this compound in CRPC have been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.
In Vitro Efficacy
SMAP compounds have demonstrated potent activity against CRPC cell lines, including LNCaP and 22Rv1, which are models for androgen-sensitive and castration-resistant prostate cancer, respectively.
Table 1: In Vitro Activity of SMAPs in CRPC Cell Lines
| Assay | Cell Line | Compound | Parameter | Value | Reference |
| Cell Viability (MTT Assay) | LNCaP | SMAP | IC50 | 16.9 µM | |
| 22Rv1 | SMAP | IC50 | 14.1 µM | ||
| Clonogenic Assay | LNCaP | SMAP | Inhibition | Dose-dependent | |
| 22Rv1 | SMAP | Inhibition | Dose-dependent | ||
| Apoptosis (Annexin V) | LNCaP | SMAP | Induction | Dose-dependent | |
| 22Rv1 | SMAP | Induction | Dose-dependent | ||
| AR Protein Expression | LNCaP | SMAP | Decrease | Time- and dose-dependent | |
| 22Rv1 | SMAP | Decrease | Time- and dose-dependent |
Data presented as mean values from reported studies.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a murine xenograft model of human CRPC.
Table 2: In Vivo Efficacy of this compound in LNCaP/AR Xenograft Model
| Animal Model | Treatment Group | Dosing | Outcome | Reference |
| SCID mice with LNCaP/AR xenografts | Vehicle Control | - | Tumor Growth | |
| This compound | 100 mg/kg BID | Tumor growth inhibition | ||
| Enzalutamide | - | Comparable tumor growth inhibition to this compound |
BID: twice daily. LNCaP/AR cells are parental LNCaP cells overexpressing wild-type AR.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Culture
-
Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are commonly used. LNCaP cells are androgen-sensitive, while 22Rv1 cells are castration-resistant and express both full-length AR and the AR-V7 splice variant.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments mimicking androgen-deprived conditions, charcoal-stripped serum (CSS) is used in place of FBS.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample. This technique is crucial for assessing the levels of AR, AR-V7, and markers of apoptosis.
-
Key Antibodies:
-
AR: Antibodies targeting either the N-terminal or C-terminal domain.
-
AR-V7: A specific antibody that recognizes the unique C-terminal region of AR-V7.
-
Apoptosis Markers: Cleaved PARP, cleaved Caspase-3.
-
Loading Control: GAPDH or β-actin to ensure equal protein loading.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of AR and AR-target genes.
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts.
-
Tumor Implantation: LNCaP/AR cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). This compound is typically administered orally.
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Logical Relationships
The central role of this compound in CRPC revolves around its ability to reactivate PP2A, which in turn targets the AR signaling axis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the reactivation of the tumor suppressor PP2A and the subsequent degradation of the androgen receptor and its splice variants, directly addresses a key driver of CRPC progression. The preclinical data robustly support its anti-tumor efficacy in vitro and in vivo.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic potential of this compound with other standard-of-care CRPC treatments, such as taxanes or other AR-targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. This could include assessing the baseline activity of PP2A or the expression levels of specific PP2A subunits in patient tumors.
-
Clinical Translation: Advancing this compound or other optimized SMAP compounds into clinical trials to evaluate their safety and efficacy in patients with CRPC.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pharmacological Profile of SMAP-2: A Small Molecule Activator of Protein Phosphatase 2A
A Technical Guide for Researchers and Drug Development Professionals
Introduction: SMAP-2 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective activation of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. Dysregulation of PP2A activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This compound, a derivative of re-engineered tricyclic sulfonamides, represents a promising class of molecules with the potential to restore PP2A function and inhibit oncogenic signaling pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, anti-cancer activity, and the underlying signaling pathways it modulates.
Mechanism of Action
This compound functions as a direct, allosteric activator of the PP2A holoenzyme. Through binding studies, including the use of tritiated SMAP analogs and in silico docking, it has been demonstrated that SMAPs directly interact with the scaffolding Aα subunit of PP2A.[1] This binding is postulated to induce a conformational change in the PP2A complex, leading to the activation of its phosphatase activity.[1][2] The activation of PP2A by this compound results in the dephosphorylation of a multitude of downstream protein substrates, thereby counteracting the effects of oncogenic kinases.
Anti-Cancer Properties
The primary pharmacological effect of this compound is its potent anti-cancer activity, which has been demonstrated in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma (PDA).
In Vitro Efficacy
In vitro studies have shown that treatment of cancer cell lines with this compound leads to a dose- and time-dependent decrease in cell viability, inhibition of clonogenicity, and induction of apoptosis.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 16.9 | |
| 22Rv1 | Prostate Cancer | 14.1 |
Table 1: In Vitro Cytotoxicity of a SMAP compound in Prostate Cancer Cell Lines.
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in preclinical murine xenograft models. In models of human CRPC, this compound exhibited efficacy in inhibiting tumor formation that was comparable to the standard-of-care androgen receptor antagonist, enzalutamide. In pancreatic cancer mouse models, this compound also demonstrated significant anti-tumor activity, resulting in decreased tumor growth and weight.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SCID mice with LNCaP/AR xenografts | Prostate Cancer | 100 mg/kg BID | Inhibition of tumor formation comparable to enzalutamide | |
| Pancreatic Cancer Mouse Model | Pancreatic Cancer | 15 mg/kg daily (i.g.) | Decreased tumor growth and weight |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are a direct consequence of its ability to activate PP2A and subsequently dephosphorylate key proteins involved in oncogenic signaling.
Androgen Receptor (AR) Signaling Pathway
In the context of prostate cancer, a key substrate of PP2A is the androgen receptor (AR). This compound treatment leads to the dephosphorylation of both full-length and truncated isoforms of the AR. This dephosphorylation promotes the degradation of the AR protein, as evidenced by a decreased AR half-life in the presence of this compound. The degradation of AR is at least partially mediated by the proteasome pathway. Furthermore, SMAP treatment increases the binding of PP2A to the AR.
MYC Signaling Pathway
Another critical oncogenic protein regulated by PP2A is MYC. In pancreatic ductal adenocarcinoma cells, this compound effectively reduces MYC protein levels. The activation of PP2A by this compound leads to the dephosphorylation of MYC, which targets it for proteasome-mediated degradation. This inhibition of MYC signaling contributes to the observed decrease in tumor growth.
Potential Anti-Inflammatory Signaling
While direct studies on the anti-inflammatory properties of this compound are limited, the activation of PP2A is known to have anti-inflammatory effects. PP2A can dephosphorylate and activate tristetraprolin (TTP), a protein that promotes the decay of mRNAs encoding inflammatory cytokines. Furthermore, PP2A activation can suppress inflammatory and fibrotic responses. Given that chronic inflammation is a key component of many cancers, the anti-inflammatory potential of this compound via PP2A activation warrants further investigation.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Plating: Seed cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Phosphoproteomic Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying changes in protein phosphorylation following this compound treatment.
-
Cell Lysis and Protein Digestion: Treat cancer cells with this compound or a vehicle control. Lyse the cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS will fragment the peptides and provide information about their amino acid sequence and the location of the phosphate groups.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and quantify changes in phosphorylation levels between the this compound treated and control samples.
Murine Xenograft Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LNCaP/AR) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like enzalutamide). Administer the treatments according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the treatment.
Conclusion
This compound is a potent and specific small molecule activator of the tumor suppressor protein phosphatase 2A. Its ability to restore PP2A activity in cancer cells leads to the dephosphorylation and subsequent degradation of key oncoproteins such as the androgen receptor and MYC, resulting in significant anti-tumor effects both in vitro and in vivo. The pharmacological profile of this compound makes it a highly promising candidate for the development of novel cancer therapeutics. Further research into its potential anti-inflammatory properties and its efficacy in a broader range of cancer types is warranted.
References
In-Depth Technical Guide: The Anti-Tumor Activity of SMAP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule Activators of PP2A (SMAPs), including the potent compound SMAP-2, represent a promising class of anti-cancer agents.[1][2] These re-engineered tricyclic sulfonamides exert their anti-tumor effects by activating the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the anti-tumor activity of this compound, detailing its mechanism of action, efficacy in preclinical models, and the underlying signaling pathways.
Mechanism of Action: Allosteric Activation of PP2A
This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.[1] This binding induces an allosteric conformational change in the PP2A complex, leading to its activation. Activated PP2A then dephosphorylates a multitude of downstream substrates, including key oncoproteins, thereby inhibiting oncogenic signaling pathways.
In Vitro Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
Cell Viability
Treatment with this compound leads to a dose-dependent decrease in the viability of various cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 16.9 |
| 22Rv1 | Prostate Cancer | 14.1 |
| Pancreatic Ductal Adenocarcinoma (PDA) cell lines | Pancreatic Cancer | Dose-dependent decrease |
| KRAS-mutant Lung Cancer cell lines | Lung Cancer | Dose-dependent decrease |
Apoptosis Induction
This compound effectively induces apoptosis in cancer cells. This is evidenced by an increase in Annexin V staining and the cleavage of PARP and caspase-3.
| Cell Line | Assay | Observation |
| LNCaP | Annexin V/7-AAD Staining | Increased Annexin V positivity |
| 22Rv1 | Annexin V/7-AAD Staining | Statistically significant increase in Annexin V positivity |
| LNCaP | Western Blot | Increased cleaved PARP and caspase-3 |
| 22Rv1 | Western Blot | Increased cleaved PARP and caspase-3 |
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft and transgenic mouse models have confirmed the potent anti-tumor activity of this compound in vivo.
Prostate Cancer Models
In murine xenograft models of human castration-resistant prostate cancer (CRPC), this compound demonstrated efficacy comparable to the standard-of-care androgen receptor inhibitor, enzalutamide.
| Model | Treatment | Outcome |
| LNCaP/AR Xenograft (non-castrated) | This compound (100 mg/kg BID) | Significant inhibition of tumor growth |
| LNCaP/AR Xenograft (castrated) | This compound (100 mg/kg BID) | Significant inhibition of tumor growth |
Lung Cancer Models
This compound treatment resulted in substantial tumor growth inhibition in xenograft and transgenic models of KRAS-mutant lung cancer. This was accompanied by a significant increase in apoptosis within the tumors, as measured by TUNEL staining.
Signaling Pathways Modulated by this compound
The anti-tumor activity of this compound is mediated through the dephosphorylation and subsequent inhibition of key oncogenic signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
This compound-activated PP2A directly dephosphorylates the androgen receptor (AR), a key driver of prostate cancer progression. This leads to a dose- and time-dependent decrease in both full-length and truncated AR protein expression. Consequently, the expression of AR target genes is also downregulated.
MAPK/ERK Signaling in Lung Cancer
In KRAS-mutant lung cancer, this compound activation of PP2A leads to the dephosphorylation and inactivation of key components of the MAPK/ERK signaling pathway. This results in decreased phosphorylation of ERK (p-ERK), a critical downstream effector that promotes cell proliferation and survival.
c-Myc Regulation
This compound treatment also leads to the destabilization and subsequent proteasome-mediated degradation of the oncoprotein c-Myc. This occurs through the PP2A-mediated dephosphorylation of c-Myc at serine 62, a modification that marks it for degradation.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR, anti-p-ERK, anti-ERK, anti-c-Myc, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 LNCaP/AR cells) into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, BID, by oral gavage) or vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK, TUNEL assay for apoptosis).
Conclusion
This compound is a potent small molecule activator of the tumor suppressor PP2A with significant anti-tumor activity in preclinical models of prostate and lung cancer. Its ability to reactivate a key cellular phosphatase leads to the inhibition of multiple oncogenic signaling pathways, including the AR, MAPK/ERK, and c-Myc pathways, ultimately resulting in decreased cancer cell viability and increased apoptosis. These findings provide a strong rationale for the continued development of this compound and other PP2A activators as a novel therapeutic strategy for the treatment of various cancers.
References
The Role of SMAP-2 in Pancreatic Ductal Adenocarcinoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key contributor to this resistance is the dysregulation of critical cellular signaling pathways, often driven by mutations in oncogenes like KRAS. Protein Phosphatase 2A (PP2A), a crucial tumor suppressor, is frequently inactivated in PDAC, leading to the hyperactivation of oncogenic signaling cascades. This whitepaper details the function and therapeutic potential of SMAP-2 (also known as DT-1154), a first-in-class small molecule activator of PP2A, in the context of PDAC. This compound exhibits potent anti-tumor activity by directly binding to the PP2A A subunit and restoring its tumor-suppressive function. This leads to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. Furthermore, this compound acts synergistically with mTOR inhibitors, offering a promising combination therapy strategy to overcome therapeutic resistance in PDAC. This document provides an in-depth overview of the mechanism of action of this compound, comprehensive experimental protocols, and quantitative data from preclinical studies, serving as a vital resource for researchers and drug development professionals in the field of oncology.
Introduction: The PP2A-MYC Axis in PDAC
Pancreatic ductal adenocarcinoma is characterized by a complex landscape of genetic and molecular alterations that drive its aggressive phenotype. Among these, the inactivation of the tumor suppressor PP2A is a significant event.[1][2][3] PP2A is a serine/threonine phosphatase that negatively regulates multiple signaling pathways implicated in cancer progression, including those downstream of the frequently mutated KRAS oncogene.[1][4] In PDAC, PP2A activity is often suppressed through the upregulation of its endogenous inhibitors, such as CIP2A and SET. This suppression contributes significantly to PDAC cell survival and proliferation.
One of the critical downstream targets of PP2A is the oncoprotein c-MYC, a transcription factor that governs a wide array of cellular processes and is a potent driver of tumor aggressiveness and therapeutic resistance. PP2A directly dephosphorylates c-MYC, leading to its proteasomal degradation. Consequently, the inhibition of PP2A in PDAC results in the stabilization and overexpression of c-MYC. The restoration of PP2A activity, therefore, presents a compelling therapeutic strategy for cancers dependent on MYC.
This compound: A Direct Activator of PP2A
This compound (DT-1154) is an orally bioavailable small molecule activator of PP2A that has demonstrated significant anti-cancer activity. Unlike indirect activators that disrupt the interaction between PP2A and its inhibitors, this compound functions by directly binding to the PP2A A subunit, leading to the activation of the phosphatase. This direct activation of PP2A by this compound triggers a cascade of anti-tumorigenic effects in PDAC cells.
Quantitative Data on the Efficacy of this compound in PDAC
In Vitro Efficacy of this compound Monotherapy
This compound reduces the viability of a panel of human PDAC cell lines in a dose-dependent manner.
| Cell Line | Description | IC50 of this compound (DT-1154) (µM) |
| PANC-1 | Human pancreatic carcinoma, epithelial-like | ~5-10 |
| MIAPaCa-2 | Human pancreatic carcinoma | ~5-10 |
| HPAF-II | Human pancreatic adenocarcinoma | ~2.5-5 |
| AsPC-1 | Human pancreatic adenocarcinoma, ascites metastasis | ~5-10 |
| PANC89 | Human pancreatic ductal adenocarcinoma | Not specified |
| OPTR4090-M | Patient-derived xenograft line | ~5-10 |
| OPTR4136 | Patient-derived xenograft line | ~5-10 |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Synergistic Anti-Tumor Activity of this compound and mTOR Inhibitors
The combination of this compound with the mTOR inhibitor INK128 results in a synergistic reduction in the viability of PDAC cells. This is quantified by the Combination Index (CI), where a CI < 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) at ED75 |
| AsPC-1 | This compound (DT-1154) + INK128 | < 0.5 |
| MIAPaCa-2 | This compound (DT-1154) + INK128 | < 0.5 |
| PANC89 | This compound (DT-1154) + INK128 | < 0.5 |
In Vivo Efficacy of this compound in a PDAC Xenograft Model
In a subcutaneous xenograft model using PANC89 cells, the combination of this compound (DT-1154) and INK128 significantly reduced tumor growth compared to either agent alone.
| Treatment Group | Tumor Volume Reduction vs. Vehicle |
| Vehicle | - |
| This compound (DT-1154) (100mg/kg) | Significant |
| INK128 (0.5 mg/kg) | Significant |
| This compound + INK128 (Combination) | Highly Significant (p < 0.001) |
Signaling Pathways Modulated by this compound in PDAC
This compound-mediated activation of PP2A leads to the dephosphorylation of key signaling nodes in the PI3K/AKT/mTOR and MYC pathways.
The PP2A-MYC Signaling Axis
Caption: this compound activates PP2A, leading to c-MYC dephosphorylation and degradation.
Synergistic Inhibition of the AKT/mTOR Pathway
References
- 1. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Core Principles of SMAP-2 and MYC Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research concerning the Small Molecule Activator of Protein Phosphatase 2A (SMAP-2) and its critical role in modulating MYC signaling. The proto-oncogene MYC is a central driver of cellular proliferation and is overexpressed in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its "undruggable" nature has necessitated alternative strategies, such as targeting its regulatory pathways.[1] this compound emerges as a promising therapeutic agent that reactivates the tumor suppressor Protein Phosphatase 2A (PP2A), a key negative regulator of MYC.[3][4] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways.
Core Mechanism: this compound Mediated MYC Degradation
This compound is an orally bioavailable small molecule that functions by directly activating PP2A. PP2A is a serine/threonine phosphatase that is frequently inhibited in various cancers, contributing to oncogenesis. SMAPs, including this compound, bind directly to the PP2A Aα scaffold subunit, inducing conformational changes that enhance its phosphatase activity.
The primary mechanism by which this compound impacts MYC signaling is through post-transcriptional regulation. Activated PP2A directly targets the MYC oncoprotein for dephosphorylation. This dephosphorylation event is a critical step that flags the MYC protein for subsequent ubiquitination and degradation by the proteasome. Consequently, treatment with this compound leads to a rapid and significant decrease in total MYC protein levels, a process that occurs without altering MYC's mRNA expression. This targeted protein degradation effectively shuts down MYC-driven oncogenic signaling.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified across various preclinical models. The following tables summarize key findings from the literature.
Table 1: Effect of SMAP Treatment on MYC Protein Levels and Cell Viability
| Cell Line | Cancer Type | Treatment Details | Outcome | Reference |
| Daudi | Burkitt's Lymphoma | 20 µM SMAP1 for 2-4 hours | >50% loss of total and phospho-MYC (s62) protein within 2 hours. | |
| HPAFII, PANC89 | Pancreatic Ductal Adenocarcinoma | Dose-dependent this compound | Reduced cell viability; effective reduction in MYC levels. | |
| LNCaP, 22Rv1 | Castration-Resistant Prostate Cancer | 10-40 µM SMAP for 48 hours | Dose-dependent decrease in cellular viability. | |
| A549, H441, H358 | KRAS-mutant Lung Cancer | SMAP treatment | Decreased cell survival and induced caspase-dependent cell death. |
Table 2: In Vivo Efficacy of SMAP Treatment in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Primary Outcome | Reference |
| Daudi (Burkitt's) | Burkitt's Lymphoma | 15 mg/kg SMAP1, twice daily | 65% inhibition of tumor growth; significant decrease in MYC expression. | |
| KRAS LA2 (Transgenic) | Non-Small Cell Lung Cancer (NSCLC) | This compound for 28 days | Significant decrease in tumor burden and induction of apoptosis. | |
| MDA-MB-231 | Triple-Negative Breast Cancer | SMAP1 treatment | 46% inhibition of tumor growth; decreased MYC phosphorylation. | |
| Pancreatic Cancer Mice | Pancreatic Cancer | 15 mg/kg this compound, daily, ~14 days | Decreased tumor growth and tumor weight. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the this compound and MYC signaling axis. Researchers should adapt these based on specific cell lines and experimental conditions.
Western Blotting for MYC Expression
This protocol is used to quantify changes in total and phosphorylated MYC protein levels following this compound treatment.
-
Cell Lysis: Treat cultured cancer cells (e.g., Daudi) with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4 hours). Harvest cells, wash with ice-cold 1x PBS, and lyse using SDS lysis buffer (160 mM Tris-HCl pH 6.8, 2% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against total c-MYC, phospho-c-MYC (Ser62), and a loading control (e.g., GAPDH, Vinculin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.
In Vivo Xenograft Studies
This protocol outlines the process for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million Daudi cells) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Randomize mice into control (vehicle) and treatment groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via oral gavage, typically once or twice daily. Monitor animal weight and tumor volume regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis, while the remainder is fixed in formalin for immunohistochemistry (IHC) and TUNEL staining.
Immunohistochemistry (IHC) and TUNEL Staining
These methods are used to assess protein expression and apoptosis within the tumor microenvironment.
-
Tissue Preparation: Embed formalin-fixed, paraffin-embedded (FFPE) tumor tissues and cut thin sections (e.g., 4-5 µm).
-
IHC for MYC: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval using a citrate-based buffer. Block endogenous peroxidases and non-specific binding sites. Incubate with a primary antibody against c-MYC. Apply a secondary antibody and use a detection system (e.g., DAB) to visualize the staining. Counterstain with hematoxylin.
-
TUNEL Assay for Apoptosis: Following deparaffinization and rehydration, perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.
-
Imaging and Quantification: Scan the slides and quantify the percentage of positive cells or staining intensity using image analysis software.
Conclusion
The research on this compound provides a robust preclinical proof of concept for a novel therapeutic strategy against MYC-driven cancers. By reactivating the PP2A tumor suppressor, this compound effectively triggers the proteasome-mediated degradation of the MYC oncoprotein. This leads to decreased cancer cell proliferation, increased apoptosis, and significant tumor growth inhibition across a range of cancer models. The detailed mechanistic understanding and established experimental protocols provide a solid foundation for further drug development and clinical translation of PP2A activators as a viable approach to target the historically "undruggable" MYC.
References
- 1. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Study of SMAP-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function of Small ArfGAP 2 (SMAP-2) and detailed protocols for its study in a cell culture setting.
Introduction to this compound
Small ArfGAP 2 (this compound) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking.[1][2] It primarily functions as a GAP for ADP-ribosylation factor 1 (Arf1), a key regulator of membrane traffic.[1][2] this compound is involved in the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN) in a clathrin-dependent manner.[1] The protein interacts with both clathrin heavy chain (CHC) and the clathrin assembly protein CALM. Overexpression of this compound has been shown to delay the accumulation of TGN38/46, a TGN-resident protein, on the TGN, further supporting its role in this transport pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for experimental protocols involving this compound.
Table 1: Cell Seeding Densities
| Cell Line | Application | Seeding Density | Vessel | Source |
| HeLa | Immunofluorescence | 1,000-2,000 cells/well | 8-well chamber slide | |
| HeLa | Immunofluorescence | 1.25 x 10^5 cells/mL | Culture plates | |
| HeLa | Transfection | ~2.5 x 10^5 cells/mL | 6-well dish with coverslips | |
| COS-7 | General Culture | 1 x 10^4 cells/cm^2 | Tissue culture flask/plate | |
| COS-7 | Transfection | 65,000 cells/well | 12-well plate | |
| COS-7 | Transfection | 5 x 10^4 cells/well | 24-well plate | |
| COS-7 | Transfection | 10,000-15,000 cells/well | 24-well plate |
Table 2: Antibody Dilutions for this compound Detection
| Application | Antibody Type | Recommended Dilution | Source |
| Western Blotting | Polyclonal (Rabbit) | 1:500 - 1:1000 | Commercial Datasheet |
| Immunofluorescence | Polyclonal (Rabbit) | 1:400 | Commercial Datasheet |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its study.
Caption: this compound signaling pathway in retrograde transport.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
Co-Immunoprecipitation of this compound with Clathrin
This protocol is adapted from Natsume et al. (2006) and general co-immunoprecipitation procedures.
Materials:
-
COS-7 cells
-
Expression plasmids for tagged this compound (e.g., HA-SMAP2, Myc-SMAP2)
-
Transfection reagent (e.g., Effectene)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, and protease inhibitor cocktail.
-
Antibodies: anti-HA, anti-Myc, anti-CHC
-
Protein A/G agarose beads
-
Wash Buffer: Lysis buffer without protease inhibitors
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Transfection:
-
Seed COS-7 cells in 10 cm dishes at a density to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the desired this compound expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-2 µg of the primary antibody (e.g., anti-HA, anti-Myc, or anti-CHC) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Western Blotting for this compound Detection
This is a general protocol for Western blotting, with specific recommendations for this compound.
Materials:
-
Cell lysate (prepared as in the co-immunoprecipitation protocol)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SMAP-2 (1:500-1:1000 dilution)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMAP-2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an appropriate imaging system.
-
Immunofluorescence Staining of this compound
This protocol is a general guide for immunofluorescence, with specific details for this compound in HeLa cells.
Materials:
-
HeLa cells
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-SMAP-2 (1:400 dilution)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Fixation:
-
Seed HeLa cells on glass coverslips in a 24-well plate to achieve 50-70% confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 1 hour at room temperature in blocking buffer.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-SMAP-2 antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Retrograde Transport Assay (CD25-TGN38 Chimera)
This assay, based on the work of Natsume et al. (2006), monitors the transport of a chimeric protein from the cell surface to the TGN.
Materials:
-
COS-7 or HeLa cells
-
Expression plasmids for HA-SMAP2 and a CD25-TGN38 chimera
-
Anti-CD25 antibody
-
Fluorophore-conjugated secondary antibody
-
Antibody against a TGN marker (e.g., TGN46)
-
Fluorophore-conjugated secondary antibody for the TGN marker
Procedure:
-
Transfection and Antibody Uptake:
-
Co-transfect cells with plasmids for HA-SMAP2 and the CD25-TGN38 chimera.
-
24-48 hours post-transfection, incubate the live cells with the anti-CD25 antibody in the culture medium for 1 hour at 37°C to allow for internalization.
-
-
Chase and Fixation:
-
Wash the cells to remove unbound antibody and add fresh medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to allow for transport to the TGN.
-
At each time point, fix the cells with 4% PFA.
-
-
Immunofluorescence Staining and Analysis:
-
Permeabilize and block the cells as described in the immunofluorescence protocol.
-
Stain for the internalized anti-CD25 antibody using a fluorophore-conjugated secondary antibody.
-
Co-stain for the TGN marker.
-
Image the cells and quantify the colocalization of the CD25 signal with the TGN marker at each time point to assess the rate of retrograde transport.
-
In Vitro Vesicle Budding Assay
This is a generalized protocol that can be adapted to study the role of this compound in vesicle budding from the TGN.
Materials:
-
Semi-intact cells (e.g., mechanically perforated HeLa cells)
-
Rat liver cytosol (as a source of coat proteins and other factors)
-
ATP-regenerating system
-
GTPγS (a non-hydrolyzable GTP analog)
-
Anti-SMAP-2 antibody for immunodepletion (optional)
-
Antibodies to cargo proteins and vesicle markers
Procedure:
-
Preparation of Semi-Intact Cells and Cytosol:
-
Prepare semi-intact cells by mechanical permeabilization to allow access of cytosolic components to the Golgi.
-
Prepare a high-speed supernatant from rat liver homogenate to serve as the cytosol fraction.
-
-
Vesicle Budding Reaction:
-
Incubate the semi-intact cells with rat liver cytosol, an ATP-regenerating system, and either GTP or GTPγS at 37°C for 30-60 minutes.
-
To investigate the role of this compound, cytosol can be immunodepleted of this compound prior to the assay.
-
-
Isolation of Budded Vesicles:
-
Centrifuge the reaction mixture at a low speed to pellet the semi-intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the budded vesicles.
-
-
Analysis:
-
Resuspend the vesicle pellet in SDS-PAGE sample buffer.
-
Analyze the protein content of the vesicles by Western blotting using antibodies against specific cargo proteins and vesicle markers to assess the efficiency and composition of the budded vesicles.
-
Generation of SMAP2 Knockout Cell Lines using CRISPR/Cas9
This is a general workflow for generating a knockout cell line and should be optimized for the specific cell line and gRNA sequences.
Materials:
-
Target cell line (e.g., HeLa)
-
CRISPR/Cas9 expression vector (with a selectable marker)
-
gRNA expression vector targeting the SMAP2 gene
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
DNA sequencing service
Procedure:
-
gRNA Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the SMAP2 gene using online design tools.
-
Clone the gRNA sequences into the appropriate expression vector.
-
-
Transfection and Selection:
-
Co-transfect the target cells with the Cas9 and gRNA expression vectors.
-
After 48 hours, begin selection with the appropriate antibiotic.
-
-
Single-Cell Cloning and Expansion:
-
After selection, plate the cells at a very low density to obtain single-cell-derived colonies.
-
Isolate and expand individual clones.
-
-
Genotyping and Validation:
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the region of the SMAP2 gene targeted by the gRNA.
-
Sequence the PCR products to identify clones with frameshift mutations.
-
Confirm the absence of this compound protein expression in knockout clones by Western blotting.
-
References
Application Notes and Protocols for SMAP-2 in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2 is a first-in-class, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers. By allosterically activating PP2A, this compound promotes the dephosphorylation of key oncoproteins, leading to their degradation and the inhibition of tumor growth. These application notes provide detailed protocols for the use of this compound in two distinct murine xenograft models: Castration-Resistant Prostate Cancer (CRPC) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action: this compound Signaling Pathway
This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity. This leads to the dephosphorylation of multiple oncogenic substrates, including the Androgen Receptor (AR) in prostate cancer and downstream effectors of the MAPK pathway, such as ERK, in KRAS-mutant cancers. The dephosphorylation of these proteins marks them for proteasomal degradation, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound activates PP2A, leading to the dephosphorylation and subsequent degradation of key oncogenic drivers like p-AR and p-ERK, thereby inhibiting tumor growth in prostate and lung cancer models respectively.
Experimental Protocols
General Workflow for Murine Xenograft Studies
The general workflow for establishing and treating murine xenograft models with this compound is outlined below. Specific details for each cancer type are provided in the subsequent sections.
Caption: A generalized workflow for conducting this compound efficacy studies in murine xenograft models, from cell culture to endpoint analysis.
Application 1: Castration-Resistant Prostate Cancer (CRPC)
Model: LNCaP/AR Xenograft
This model utilizes LNCaP cells engineered to overexpress the androgen receptor, recapitulating a common mechanism of resistance in CRPC.
Experimental Protocol
-
Cell Culture: LNCaP/AR cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 8-week-old male SCID/NCr mice are used. For a castration-resistant model, mice are surgically castrated 7 days prior to tumor cell implantation.
-
Tumor Cell Implantation:
-
Harvest LNCaP/AR cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a homogenous solution of this compound in a vehicle of N,N-Dimethylacetamide, Solutol, and water.
-
Administer this compound at a dose of 100 mg/kg via oral gavage twice daily (BID) .
-
The control group receives the vehicle only.
-
-
Treatment and Monitoring:
-
Treat mice for 28 days .
-
Measure tumor volume and body weight every other day.
-
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic studies, such as Western blotting for AR and p-AR levels or immunohistochemistry (IHC).
Data Presentation
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Change in Tumor Volume | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight |
| Vehicle Control | ~200 | Data not available | Significant Increase | Data not available | Data not available | Minimal Change |
| This compound (100 mg/kg BID) | ~200 | Data not available | Significant Inhibition | Data not available | Data not available | No significant change |
Note: Specific numerical data for final tumor volume and body weight from the primary literature is presented as fold change and requires further calculation for this table format. However, the study reports significant tumor growth inhibition with this compound treatment and no significant changes in body weight, indicating good tolerability.[1]
Application 2: KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
Model: H358 Xenograft
This model utilizes the H358 human NSCLC cell line, which harbors a KRAS mutation, a common oncogenic driver in this disease.
Experimental Protocol
-
Cell Culture: H358 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6-8 week old male athymic nude mice are used.
-
Tumor Cell Implantation:
-
Harvest H358 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly.
-
When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.
-
-
SMAP Formulation and Administration:
-
Note: The specific SMAP used in the primary study was not designated as this compound.
-
Prepare a formulation of the SMAP compound for oral administration. A common vehicle is 10% DMSO and 90% corn oil.
-
Administer the SMAP at a dose of 5 mg/kg via oral gavage twice daily (BID) .
-
The control group receives the vehicle only.
-
-
Treatment and Monitoring:
-
Treat mice for 4 weeks .
-
Measure tumor volume twice weekly.
-
Monitor body weight to assess toxicity. The published study noted that the SMAP was well-tolerated.
-
-
Endpoint Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring p-ERK levels by Western blot or IHC.
Data Presentation
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) (Approx.) | % Change in Tumor Volume (Approx.) | Body Weight Change |
| Vehicle Control | ~100 | ~1200 | +1100% | Not Reported |
| SMAP (5 mg/kg BID) | ~100 | ~400 | +300% | Well-tolerated |
Note: The final tumor volume data is estimated from graphical representations in the cited literature. The study demonstrated significant inhibition of tumor growth with SMAP treatment.
References
Application Notes and Protocols: SMAP-2 Treatment of LNCaP and 22Rv1 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a class of re-engineered tricyclic sulfonamides with promising therapeutic potential in the treatment of castration-resistant prostate cancer (CRPC). One such potent compound, SMAP-2, has demonstrated significant efficacy in preclinical models. These molecules function by activating the tumor suppressor protein phosphatase 2A (PP2A), which in turn inhibits multiple oncogenic signaling pathways. A key mechanism of action in prostate cancer cells is the SMAP-induced dephosphorylation and subsequent degradation of the androgen receptor (AR), a critical driver of prostate cancer progression.
This document provides detailed application notes and protocols for the treatment of the androgen-sensitive LNCaP and castration-resistant 22Rv1 prostate cancer cell lines with this compound. The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound on cell viability, apoptosis, and androgen receptor signaling.
Data Presentation
The following tables summarize the quantitative data on the effects of SMAP treatment on LNCaP and 22Rv1 cells.
Table 1: Cell Viability (IC50) of SMAP in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) at 48 hours |
| LNCaP | 16.9[1] |
| 22Rv1 | 14.1[1] |
Table 2: Induction of Apoptosis by SMAP Treatment (24 hours)
| Cell Line | Treatment | % Annexin V Positive Cells (Mean ± SD) | Statistical Significance (vs. Vehicle) |
| LNCaP | Vehicle | - | - |
| 10 µM SMAP | Increased[1] | - | |
| 20 µM SMAP | Increased[1] | - | |
| 30 µM SMAP | Increased[1] | - | |
| 22Rv1 | Vehicle | - | - |
| 10 µM SMAP | Increased | - | |
| 20 µM SMAP | Increased | - | |
| 30 µM SMAP | Statistically Significant Increase | P < 0.05 |
Table 3: Effect of SMAP on Androgen Receptor (AR) and PSA Protein Expression in LNCaP Cells
| Treatment Time (hours) | SMAP Concentration (µM) | AR Protein Expression | PSA Protein Expression |
| 1, 3, 6, 12, 24 | 10 | Time and dose-dependent decrease | Time and dose-dependent decrease |
| 20 | Time and dose-dependent decrease | Time and dose-dependent decrease | |
| 30 | Time and dose-dependent decrease | Time and dose-dependent decrease |
Table 4: Effect of SMAP on Androgen Receptor (AR) Protein Expression in 22Rv1 Cells
| Treatment Time (hours) | SMAP Concentration (µM) | AR (WT and AR-v7) Protein Expression |
| 1, 3, 6, 12, 24 | 10 | Time and dose-dependent decrease |
| 20 | Time and dose-dependent decrease | |
| 30 | Time and dose-dependent decrease |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Caption: General experimental workflow for evaluating this compound effects.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
LNCaP (ATCC® CRL-1740™) and 22Rv1 (ATCC® CRL-2505™) cell lines
-
RPMI-1640 Medium (Corning or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated (Atlanta Biologicals or equivalent)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture LNCaP and 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
This compound Treatment
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed LNCaP or 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 10, 20, 30, 40 µM) and a vehicle control for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with increasing concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive cells are considered apoptotic.
Western Blot Analysis for AR and Cleaved PARP/Caspase-3
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal and C-terminal), Anti-PSA, Anti-cleaved PARP, Anti-cleaved Caspase-3, Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., 10, 20, 30 µM) for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Detection of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis. SMAP has been shown to induce cleavage of PARP and caspase-3 in both LNCaP and 22Rv1 cells.
References
Application Notes and Protocols: In Vitro Efficacy Testing of SMAP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2][3][4][5] this compound functions by directly binding to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase. This activation leads to the dephosphorylation of key oncoproteins, such as the Androgen Receptor (AR) and c-MYC, resulting in their degradation and the inhibition of cancer cell growth and survival. These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of this compound, complete with detailed protocols and data presentation guidelines.
Mechanism of Action: PP2A Activation
This compound's primary mechanism of action is the activation of PP2A. This leads to the dephosphorylation of downstream targets involved in oncogenic signaling pathways. The key pathway involves the dephosphorylation of Akt and ERK, leading to decreased cell proliferation and survival. Additionally, this compound-mediated PP2A activation leads to the dephosphorylation of c-MYC at serine 62, priming it for proteasomal degradation. In the context of castration-resistant prostate cancer (CRPC), this compound induces dephosphorylation of the androgen receptor (AR), leading to its degradation.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Global Phosphoproteomic Analysis Reveals SMAP-2 Modulated Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2 is a small molecule activator of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in various human cancers.[1][2][3] By allosterically activating PP2A, this compound promotes the dephosphorylation of key oncogenic proteins, leading to reduced cell viability, induction of apoptosis, and inhibition of tumor growth in preclinical models of castration-resistant prostate cancer and pancreatic ductal adenocarcinoma.[3][4] This application note provides a detailed protocol for phosphoproteomic analysis to identify and quantify the signaling pathways modulated by this compound treatment.
Principle
This protocol outlines a bottom-up phosphoproteomics workflow. Cells are treated with this compound or a vehicle control, followed by protein extraction and digestion into peptides. Phosphopeptides are then enriched from the complex peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). The enriched phosphopeptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Bioinformatic analysis of the resulting data allows for the identification of differentially phosphorylated sites and the elucidation of the signaling pathways affected by this compound.
Experimental Workflow
The overall experimental workflow for phosphoproteomic analysis following this compound treatment is depicted below.
References
- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SMAP-2 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2, also known as DT-1154, is a novel, orally active small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating key proteins involved in various oncogenic signaling pathways.[2] In many cancers, the activity of PP2A is suppressed, contributing to tumor progression. This compound directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase. This activation leads to the dephosphorylation of downstream targets, including those in the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting cancer cell proliferation, inducing apoptosis, and reducing tumor growth in various preclinical cancer models.[2][3] These application notes provide detailed information and protocols for the formulation and in vivo evaluation of this compound in animal models.
Mechanism of Action
This compound functions as an allosteric activator of the PP2A holoenzyme. By binding to the scaffolding Aα subunit, it stabilizes the PP2A complex and enhances its phosphatase activity. This leads to the dephosphorylation of key oncogenic proteins, such as AKT, ERK, and c-MYC, thereby counteracting the effects of hyperactive kinase signaling that are common in cancer. The activation of PP2A by this compound has been shown to decrease the viability of cancer cells, inhibit clonogenicity, and induce programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenicity Assays with SMAP-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing clonogenicity assays to evaluate the effects of SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A), on the proliferative capacity of cancer cells.
Introduction
Small Molecule Activators of PP2A (SMAPs), such as this compound, represent a promising class of anti-cancer therapeutics.[1] PP2A is a critical tumor suppressor protein that is often inactivated in various cancers.[2] this compound functions by directly binding to the PP2A Aα scaffold subunit, inducing a conformational change that activates the phosphatase.[3][4] This activation leads to the dephosphorylation of key oncoproteins, thereby inhibiting cancer cell growth and survival.[1]
One of the key downstream effects of PP2A activation by this compound is the inhibition of critical signaling pathways for cancer cell proliferation, such as the Androgen Receptor (AR) and MYC signaling pathways. Treatment with this compound has been demonstrated to decrease cellular viability, induce apoptosis, and significantly reduce the clonogenic potential of cancer cells. The clonogenicity assay is a gold-standard in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony, thus providing a robust measure of cytotoxic and cytostatic effects of therapeutic agents.
This document provides detailed protocols for conducting clonogenicity assays with this compound treatment, guidelines for data analysis and presentation, and a visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data from clonogenicity assays performed on castration-resistant prostate cancer (CRPC) cell lines, LNCaP and 22Rv1, treated with varying concentrations of a SMAP compound.
Table 1: Effect of SMAP Treatment on Colony Formation in LNCaP Cells
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| Vehicle Control (DMSO) | - | 500 ± 25 | 100 | 100 |
| SMAP | 5 | 350 ± 20 | 70 | 70 |
| SMAP | 7.5 | 225 ± 15 | 45 | 45 |
| SMAP | 10 | 100 ± 10 | 20 | 20 |
| SMAP | 12.5 | 25 ± 5 | 5 | 5 |
| SMAP | 15 | 5 ± 2 | 1 | 1 |
Table 2: Effect of SMAP Treatment on Colony Formation in 22Rv1 Cells
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| Vehicle Control (DMSO) | - | 450 ± 22 | 100 | 100 |
| SMAP | 5 | 315 ± 18 | 70 | 70 |
| SMAP | 7.5 | 202 ± 14 | 45 | 45 |
| SMAP | 10 | 90 ± 9 | 20 | 20 |
| SMAP | 12.5 | 22 ± 4 | 5 | 5 |
| SMAP | 15 | 4 ± 1 | 1 | 1 |
Note: The data presented is representative and derived from published studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Clonogenicity Assay for this compound Treatment
This protocol is adapted from studies on castration-resistant prostate cancer cell lines and can be optimized for other cancer cell types.
Materials:
-
Cell Lines: LNCaP or 22Rv1 cells (or other cancer cell lines of interest)
-
Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin-Streptomycin
-
This compound: Dissolved in DMSO to a stock concentration of 80 mM
-
Vehicle Control: DMSO
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet solution (1% in methanol or a mixture of 6.0% glutaraldehyde and 0.5% crystal violet)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture LNCaP or 22Rv1 cells to approximately 80% confluence.
-
Trypsinize the cells and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.
-
Allow the cells to attach for 48 hours in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 80 mM stock solution. Recommended final concentrations for a dose-response experiment are 0, 5, 7.5, 10, 12.5, and 15 µM.
-
The vehicle control wells should receive the same final concentration of DMSO as the highest this compound concentration well.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the plates for 10-12 days.
-
Refresh the drug-containing medium every 48 hours to maintain the desired drug concentration.
-
-
Colony Fixation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells (a colony is typically defined as a cluster of at least 50 cells), remove the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of Crystal Violet solution to each well and incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with water until the background is clear and the colonies are distinct.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) (%) = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF) = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PP2A, leading to dephosphorylation and degradation of AR and MYC, ultimately inhibiting cell proliferation.
Experimental Workflow for Clonogenicity Assay
Caption: Workflow for assessing the effect of this compound on cancer cell clonogenicity.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays for SMAP-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various cancers. By activating PP2A, this compound can induce dephosphorylation of key oncogenic proteins, leading to decreased cell viability and apoptosis in cancer cells. These application notes provide a comprehensive guide to assessing the effects of this compound on cancer cell lines, focusing on cell viability and apoptosis assays. Detailed protocols for commonly used assays are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly binding to the scaffolding A subunit of PP2A, inducing a conformational change that allosterically activates the phosphatase.[1][2] This reactivation of PP2A leads to the dephosphorylation of several key downstream targets involved in cell proliferation and survival.
Key Signaling Pathways Affected by this compound:
-
MYC Degradation: Activated PP2A dephosphorylates the oncoprotein MYC at serine 62, which marks it for proteasomal degradation.[3][4] The degradation of MYC, a critical regulator of cell growth and proliferation, is a key mechanism of this compound's anti-tumor activity.
-
mTOR Pathway Inhibition: this compound-activated PP2A can dephosphorylate components of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5] This leads to decreased mTOR activity and subsequent inhibition of protein synthesis and cell growth.
-
Androgen Receptor (AR) Signaling in Prostate Cancer: In prostate cancer, this compound has been shown to induce the dephosphorylation of the androgen receptor (AR), a key driver of prostate cancer growth. This dephosphorylation can lead to AR degradation and a reduction in the transcription of AR target genes.
Data Presentation
The following tables summarize the quantitative data on the effect of SMAP compounds on the viability of various cancer cell lines.
Table 1: IC50 Values of SMAP Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay | Incubation Time | Reference |
| LNCaP | Prostate Cancer | SMAP | Not explicitly stated, but viability decreased with 10-40 µM treatment | MTT Assay | 48 hours | |
| 22Rv1 | Prostate Cancer | SMAP | Not explicitly stated, but viability decreased with 10-40 µM treatment | MTT Assay | 48 hours | |
| Daudi | Burkitt's Lymphoma | SMAP1 | Not explicitly stated, but apoptosis induced with SMAP treatment | Not specified | Not specified | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | SMAP | Not specified | Not specified | Not specified | |
| H441 | Non-Small Cell Lung Cancer | SMAP1 | Not specified | Not specified | Not specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | SMAP1 | Not specified | Not specified | Not specified | |
| MDA-MB-453 | Triple-Negative Breast Cancer | SMAP1 | Not specified | Not specified | Not specified | |
| SUM149PT | Triple-Negative Breast Cancer | SMAP1 | Not specified | Not specified | Not specified |
Table 2: Apoptosis Induction by SMAP in Prostate Cancer Cell Lines
| Cell Line | Treatment | Observation | Assay | Incubation Time | Reference |
| LNCaP | Increasing doses of SMAP | Increase in Annexin V positivity | Annexin V Staining | 24 hours | |
| 22Rv1 | Increasing doses of SMAP | Statistically significant increase in Annexin V positivity | Annexin V Staining | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at desired concentrations (e.g., ranging from 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes how to quantify the percentage of apoptotic cells upon treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at a density that will not lead to overconfluence during the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mandatory Visualization
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Experimental Workflow for Annexin V Apoptosis Assay.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Tumor Efficacy of SMAP-2, a Small Molecule Activator of Protein Phosphatase 2A
For Research Use Only.
Introduction
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1][2] Small Molecule Activators of PP2A (SMAPs) are a class of compounds designed to restore the tumor-suppressive function of PP2A.[3][4] SMAP-2 is a potent, orally bioavailable SMAP that has demonstrated significant anti-tumor activity in preclinical models of various cancers, including castration-resistant prostate cancer (CRPC) and KRAS-mutant lung cancer.
This compound acts by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that allosterically activates the phosphatase. This restored PP2A activity leads to the dephosphorylation of key oncoproteins, such as the Androgen Receptor (AR) and downstream effectors of the MAPK/ERK and PI3K/AKT signaling pathways. The net effect of this compound treatment is a reduction in cancer cell viability, induction of apoptosis, and inhibition of tumor growth in vivo.
These application notes provide a comprehensive set of protocols for researchers to assess the anti-tumor effects of this compound in both in vitro and in vivo settings.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical cancer models.
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | This compound Concentration | Result | Reference |
| LNCaP | Prostate Adenocarcinoma | IC50 (48h) | - | 16.9 µM | |
| 22Rv1 | Castration-Resistant Prostate Cancer | IC50 (48h) | - | 14.1 µM | |
| LNCaP | Prostate Adenocarcinoma | Apoptosis (Annexin V+) | 10 µM (24h) | ~15% | |
| 20 µM (24h) | ~20% | ||||
| 30 µM (24h) | ~25% | ||||
| 22Rv1 | Castration-Resistant Prostate Cancer | Apoptosis (Annexin V+) | 10 µM (24h) | ~10% | |
| 20 µM (24h) | ~18% | ||||
| 30 µM (24h) | ~22% |
Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant Lung Cancer Xenograft Model (H358 cells)
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Reference |
| Vehicle Control | - | ~1200 | - | ~ +2% | |
| SMAP | 5 mg/kg, twice daily | ~400 | ~67% | ~ -1% |
Table 3: In Vivo Efficacy of this compound in a Castration-Resistant Prostate Cancer Xenograft Model (LNCaP/AR cells)
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Reference |
| Control | - | ~400 | - | Not Reported | |
| This compound | 100 mg/kg, twice daily | ~150 | ~62.5% | Not Reported |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., LNCaP, 22Rv1, A549, H358)
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
4. Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
5. Western Blot Analysis
This protocol is used to measure the levels of total and phosphorylated proteins in key signaling pathways affected by this compound.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-AR, total AR, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.
-
In Vivo Xenograft Model
This protocol describes the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.
-
Animal Model:
-
Athymic nude or SCID mice (6-8 weeks old).
-
-
Cell Lines:
-
Prostate (e.g., LNCaP, 22Rv1) or lung (e.g., A549, H358) cancer cell lines.
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Formulation and Administration:
-
A common vehicle for oral administration of hydrophobic small molecules consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound (e.g., 5-100 mg/kg) or vehicle control via oral gavage, twice daily.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice twice a week.
-
Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Excise and weigh the tumors.
-
-
Immunohistochemistry (IHC) for Pharmacodynamic Analysis:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the tumors and perform IHC staining for biomarkers of interest (e.g., p-ERK, Ki-67) to assess the in vivo mechanism of action of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Caption: In vivo xenograft workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the anti-tumor effects of the PP2A activator, this compound. These methodologies can be adapted to various cancer models to further elucidate the therapeutic potential of this promising class of compounds. Careful execution of these experiments will contribute to a comprehensive understanding of this compound's mechanism of action and its efficacy in preclinical settings.
References
- 1. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitivity of new and established human melanoma cell lines: comparison of [3H]thymidine incorporation and soft agar clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of SMAP-2 in Combination with mTOR Inhibitors
For Research Use Only.
Introduction
The serine/threonine phosphatase Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that negatively regulates multiple oncogenic signaling pathways. Its inactivation in various cancers makes it an attractive target for therapeutic intervention. Small Molecule Activators of PP2A (SMAPs), such as SMAP-2 (also known as DT-1154), represent a novel class of anti-cancer agents that allosterically activate PP2A.[1] The mammalian target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, leading to the development of mTOR inhibitors.[4][5]
This document provides detailed application notes and protocols for the combined use of this compound, a potent and orally bioavailable PP2A activator, with mTOR inhibitors for cancer research. The combination of this compound and mTOR inhibitors has been shown to exert synergistic anti-tumor effects, primarily by co-suppressing the AKT/mTOR signaling axis and the oncoprotein c-MYC, leading to enhanced apoptosis and reduced tumor growth in preclinical models of pancreatic and prostate cancer.
Data Presentation
In Vitro Efficacy of this compound and mTOR Inhibitors
The synergistic effects of combining this compound with mTOR inhibitors have been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Combination Index (CI) Values for this compound (DT-1154) and mTOR Inhibitors in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines
| Cell Line | mTOR Inhibitor | Combination Index (CI) at ED75 | Synergy Interpretation |
| ASPC1 | INK128 | <1 | Synergistic |
| MIAPACA2 | INK128 | <1 | Synergistic |
| PANC89 | INK128 | <1 | Synergistic |
| ASPC1 | PP242 | <1 | Synergistic |
| MIAPACA2 | PP242 | <1 | Synergistic |
| PANC89 | PP242 | <1 | Synergistic |
Data synthesized from Allen-Petersen et al., Cancer Research, 2019. A CI value < 1 indicates a synergistic interaction between the two compounds.
Table 2: Single Agent IC50 Values for this compound and mTOR Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | LNCaP | Prostate Cancer | 16.9 |
| This compound | 22Rv1 | Prostate Cancer | 14.1 |
| Rapamycin | LNCaP | Prostate Cancer | 0.093 |
| Rapamycin | PC3 | Prostate Cancer | 0.050 |
| INK128 | Multiple PDA lines | Pancreatic Cancer | Variable (See original publication) |
| DT-1154 | Multiple PDA lines | Pancreatic Cancer | Variable (See original publication) |
Data for this compound and Rapamycin in prostate cancer from Sang et al., Clinical Cancer Research, 2018. Data for INK128 and DT-1154 in PDA cell lines are described as variable in Allen-Petersen et al., Cancer Research, 2019. Researchers should perform their own dose-response experiments to determine the IC50 values in their specific cell lines of interest.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergistic Action
The combination of this compound and an mTOR inhibitor leads to a dual blockade of key survival pathways. This compound activates PP2A, which in turn dephosphorylates and inactivates AKT, a key upstream activator of mTOR. Simultaneously, the mTOR inhibitor directly blocks the kinase activity of mTORC1 and mTORC2. This combined action results in a more profound and sustained inhibition of the mTOR pathway, leading to decreased phosphorylation of downstream effectors like S6K1 and 4E-BP1. Furthermore, the combination therapy promotes the degradation of the oncoprotein c-MYC, a critical driver of cell proliferation and survival, ultimately leading to enhanced apoptosis.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of this compound and mTOR inhibitors in vitro is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Bcl-2/mTOR Inhibition Leads to Enhanced Radiosensitization via Induction of Apoptosis and Autophagy in Non-Small-Cell Lung Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
SMAP-2 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SMAP-2 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful preparation and storage of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Published data indicates that concentrations of up to 300 mg/mL (563.31 mM) can be achieved.[1] For related SMAP compounds, solubilities of 100 mg/mL have also been reported.[2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][3]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, you can employ the following techniques:
-
Warming: Gently warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
If these steps do not resolve the issue, verify the quality of your DMSO. Using a new, unopened bottle of anhydrous DMSO is highly recommended as DMSO is hygroscopic and absorbed water can lower solubility.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: To ensure the stability and longevity of your this compound stock solution, it is critical to store it properly. The recommended storage temperatures and durations vary slightly between suppliers, but the general consensus is as follows:
-
Long-term storage: Store at -80°C for periods ranging from 6 months to 2 years.
-
Short-term storage: For shorter durations, storage at -20°C for up to 1 month is acceptable.
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: The stability of compounds in DMSO can be compound-specific. While some studies on diverse compound libraries have shown no significant degradation after multiple freeze-thaw cycles, the best practice to maintain the integrity of your this compound stock is to avoid them altogether. Preparing single-use aliquots is the most effective strategy to ensure consistent experimental results.
Q5: Can the presence of water in DMSO affect my this compound solution?
A5: Yes. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can negatively impact both the solubility and stability of compounds. Water has been shown to be a more significant factor in compound degradation than oxygen. Therefore, always use fresh, anhydrous, research-grade DMSO for preparing stock solutions.
Data Presentation: Solubility & Stability Summary
The following tables summarize the quantitative data for this compound solubility and recommended storage conditions.
Table 1: this compound Solubility in DMSO
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| This compound | DMSO | 300 mg/mL | 563.31 mM | GlpBio |
| DT-061 (SMAP) | DMSO | 100 mg/mL | 192.11 mM | Selleck Chemicals |
Table 2: Recommended Storage of this compound in DMSO Stock Solution
| Storage Temperature | Recommended Duration | Source(s) |
| -80°C | 6 months to 2 years | MedchemExpress, GlpBio |
| -20°C | 1 month | GlpBio, Selleck Chemicals |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound (Molecular Weight: 532.57 g/mol ).
Materials:
-
This compound powder (CAS: 1809068-70-9)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriately sized sterile vial (e.g., microcentrifuge tube)
-
Vortex mixer
-
Pipettes
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation:
-
To prepare 1 mL of a 10 mM solution, you will need 5.33 mg of this compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (532.57 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 5.3257 mg
-
-
Weighing: Carefully weigh out 5.33 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
-
Troubleshooting Dissolution (if necessary):
-
If particulates remain, gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, place the vial in an ultrasonic bath for several minutes until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).
-
Visualizations
Caption: Workflow for preparing an this compound stock solution in DMSO.
Caption: Key factors influencing the stability of this compound in DMSO.
References
Technical Support Center: Overcoming Resistance to SMAP-2 Treatment in Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SMAP-2 treatment in tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1][2][3] this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[1][4] This activation leads to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth, proliferation, and survival.
Q2: What are the known mechanisms of resistance to this compound treatment?
The primary mechanism of acquired resistance to this compound is the development of mutations in the SMAP-binding site on the PP2A Aα subunit (encoded by the PPP2R1A gene). These mutations prevent this compound from effectively binding to and activating the PP2A holoenzyme, thereby rendering the treatment ineffective.
Q3: How can I determine if my tumor model is resistant to this compound?
Resistance can be determined by a loss of this compound efficacy in vitro or in vivo. This is typically observed as a rightward shift in the dose-response curve, requiring significantly higher concentrations of this compound to achieve the same level of growth inhibition. An IC50 value that is substantially higher than that observed in sensitive parental cell lines is a key indicator of resistance.
Q4: Are there any known combination therapies to overcome this compound resistance?
While specific clinical data on this compound combination therapies to overcome resistance is limited, a rational approach is to co-target pathways that are either downstream of PP2A or become activated as compensatory mechanisms. Preclinical evidence suggests that combining PP2A activators with inhibitors of the MAPK (MEK inhibitors) or PI3K/AKT pathways may be a promising strategy, particularly in tumors with activating mutations in genes like KRAS.
Troubleshooting Guides
Problem 1: Decreased or loss of this compound efficacy in our cancer cell line model.
Possible Cause 1: Acquired mutation in the PP2A Aα subunit.
-
Troubleshooting Steps:
-
Sequence the PPP2R1A gene: Extract genomic DNA from both the resistant and the parental (sensitive) cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the coding region of PPP2R1A to identify potential mutations in the SMAP-binding domain.
-
Site-Directed Mutagenesis: To confirm that a specific mutation confers resistance, introduce the identified mutation into the PPP2R1A gene of the parental sensitive cells using a site-directed mutagenesis kit. Assess the sensitivity of the engineered cells to this compound.
-
Possible Cause 2: Altered expression of PP2A subunits.
-
Troubleshooting Steps:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of the PP2A A, B, and C subunits in both resistant and sensitive cells. A significant downregulation of the Aα subunit could contribute to resistance.
-
Western Blotting: Analyze the protein levels of the core PP2A subunits (A and C) and key regulatory B subunits to identify any significant changes in the resistant cells.
-
Problem 2: How to design experiments to test combination therapies with this compound.
Strategy: Combine this compound with inhibitors of compensatory signaling pathways.
-
Rationale: PP2A negatively regulates multiple oncogenic signaling pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways. Resistance to a PP2A activator might lead to the reactivation of these pathways.
-
Experimental Workflow:
-
Determine IC50 values: Establish the baseline sensitivity (IC50) of your resistant cell line to this compound and the chosen combination agent (e.g., a MEK inhibitor like trametinib or a PI3K inhibitor like alpelisib) as single agents.
-
Combination Index (CI) Analysis: Treat the resistant cells with a matrix of concentrations of this compound and the combination agent. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of the combination. Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mechanism of Action Studies: If synergy is observed, investigate the underlying mechanism by assessing the phosphorylation status of key proteins in the targeted pathways (e.g., p-ERK, p-AKT) via Western blotting.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | 1 |
| This compound Resistant Subline | This compound | 15.0 | 30 |
Table 2: Example Combination Index (CI) Values for this compound and a MEK Inhibitor
| Fraction Affected (Fa) | This compound (µM) | MEK Inhibitor (nM) | Combination Index (CI) | Interpretation |
| 0.25 | 2.5 | 5 | 0.6 | Synergy |
| 0.50 | 5.0 | 10 | 0.4 | Strong Synergy |
| 0.75 | 10.0 | 20 | 0.3 | Very Strong Synergy |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). Incubate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the this compound concentration versus percent viability and use non-linear regression to determine the IC50 value.
Protocol 2: Site-Directed Mutagenesis of PPP2R1A
This protocol is a general guideline and should be adapted based on the specific site-directed mutagenesis kit being used.
-
Primer Design: Design primers (25-45 bases) containing the desired mutation in the center, with at least 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu Turbo), the plasmid containing the wild-type PPP2R1A sequence as a template, and the mutagenic primers.
-
Use a thermal cycling program with a sufficient number of cycles (typically 12-18) to amplify the entire plasmid.
-
-
Digestion of Parental DNA: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C to remove the methylated parental DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for PP2A Subunit Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target PP2A subunit gene (e.g., PPP2R1A) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.
Mandatory Visualizations
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. Identification of PP2A complexes and pathways involved in cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takara.co.kr [takara.co.kr]
Technical Support Center: Optimizing SMAP-2 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro experimental concentration of SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of a class of small molecules known as Small Molecule Activators of PP2A. Its primary mechanism of action is the direct binding to and activation of the serine/threonine phosphatase PP2A.[1][2][3] PP2A is a critical tumor suppressor that is often inactivated in various cancers.[1][4] By activating PP2A, this compound restores its function, leading to the dephosphorylation and subsequent degradation of key oncoproteins.
Q2: What are the known downstream targets and cellular effects of this compound?
A2: this compound-mediated activation of PP2A leads to the dephosphorylation of several key oncogenic proteins, including the Androgen Receptor (AR) and c-MYC. This dephosphorylation marks them for proteasomal degradation, resulting in decreased cellular viability, induction of apoptosis, and reduced clonogenicity in cancer cells.
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published studies, a common starting concentration range for this compound in cell viability assays is between 1 µM and 50 µM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or low efficacy of this compound | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may have inherent resistance to PP2A activation. This could be due to low expression of PP2A subunits or mutations in the PP2A genes (e.g., in the scaffolding subunit PPP2R1A) that prevent this compound binding or activation. 3. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value in your cell line. 2. Characterize Your Cell Line: Check the expression levels of the PP2A A, B, and C subunits in your cell line. Also, verify the mutational status of PP2A subunit genes if possible. Consider testing a different cell line known to be sensitive to PP2A activators as a positive control. 3. Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from a reliable source and store it properly in single-use aliquots. |
| Excessive cell death, even at low concentrations | 1. High Cellular Sensitivity: The cell line may be exceptionally sensitive to PP2A activation. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Off-Target Effects: At very high concentrations, the possibility of off-target effects increases. | 1. Lower the Concentration Range: Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar). 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest this compound concentration to assess solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%. 3. Use the Lowest Effective Concentration: Once the IC50 is determined, use concentrations at or near the IC50 for subsequent experiments to minimize potential off-target effects. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions will result in inconsistent concentrations. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 2. Careful Pipetting: Use calibrated pipettes and proper technique for serial dilutions. Prepare a master mix for each concentration to add to replicate wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported IC50 Values of SMAP Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Type |
| LNCaP | Prostate Cancer | SMAP | 16.9 | MTT |
| 22Rv1 | Prostate Cancer | SMAP | 14.1 | MTT |
| HTB-26 | Breast Cancer | Compound 2 (SMAP analog) | 10-50 | Crystal Violet |
| PC-3 | Pancreatic Cancer | Compound 2 (SMAP analog) | 10-50 | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | Compound 2 (SMAP analog) | 10-50 | Crystal Violet |
| A549 | Non-Small Cell Lung Cancer | SMAP | Not specified, effective at 10-30 µM | MTT |
| H441 | Non-Small Cell Lung Cancer | SMAP | Not specified, effective at 10-30 µM | MTT |
| H358 | Non-Small Cell Lung Cancer | SMAP | Not specified, effective at 10-30 µM | MTT |
| Various Leukemia Cell Lines | Leukemia | DT-061 (SMAP) | 8-24 | alamarBlue |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.
Experimental Protocols
Detailed Methodology: Determining the IC50 of this compound using a Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and calculate the cell concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Also, prepare a vehicle control (medium with the highest percentage of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.
-
Include a "no-cell" blank control containing only medium.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
Potential off-target effects of SMAP-2 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting potential off-target effects of the SMAP-2 compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a first-in-class small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] It functions by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme.[1][2] This binding is believed to induce an allosteric conformational change that activates the phosphatase, leading to the dephosphorylation of key substrate proteins involved in oncogenic signaling pathways.[1]
Q2: What is known about the selectivity and off-target profile of this compound?
Q3: Why should I be concerned about potential off-target effects of this compound?
A3: Unidentified off-target interactions can lead to a variety of issues in experimental settings and drug development, including:
-
Misinterpretation of experimental results.
-
Unexpected cellular phenotypes.
-
Cellular toxicity.
-
Potential for adverse effects in preclinical and clinical studies.
For instance, another class of PP2A activators, iHAP1, was found to have off-target effects on tubulin polymerization, which confounded the interpretation of its in vivo anti-cancer activity.
Q4: What are the general approaches to identify potential off-target effects of a small molecule like this compound?
A4: A multi-faceted approach is recommended for identifying potential off-target effects. This can include:
-
Computational Prediction: Using in silico tools to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Profiling: Screening this compound against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels.
-
Cell-Based Assays: Employing techniques like proteomics and transcriptomics to observe global changes in protein expression and gene transcription in response to this compound.
-
Target Engagement Assays: Using methods like the Cellular Thermal Shift Assay (CETSA) to confirm on-target engagement and identify novel binders in a cellular context.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of PP2A activation.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (e.g., dephosphorylation of a known PP2A substrate). A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated PP2A activator. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment. For example, if this compound is expected to reduce cell viability by activating PP2A, knocking down the PP2A catalytic subunit should rescue the phenotype. If it doesn't, an off-target effect is likely. |
| Experimental artifact | 1. Review and optimize your experimental protocol, including all controls. 2. Ensure consistent results across multiple experiments with appropriate controls to validate the observed phenotype. |
Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target (or has a mutated, non-binding form). If toxicity persists, it is likely due to off-target effects. 3. Investigate potential off-targets suggested by literature for similar scaffolds (e.g., tubulin polymerization). |
| On-target toxicity | 1. The on-target activation of PP2A may be leading to a potent, intended cytotoxic effect. 2. Titrate the concentration of this compound to find a therapeutic window with minimal toxicity but sufficient on-target activity. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase | % Inhibition | Potential Implication |
| On-Target Pathway Related | ||
| AKT1 | 15% | Consistent with PP2A activation |
| ERK2 | 12% | Consistent with PP2A activation |
| Potential Off-Targets | ||
| Kinase X | 85% | Strong potential off-target |
| Kinase Y | 62% | Moderate potential off-target |
| Kinase Z | 45% | Weak potential off-target |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | Interpretation |
| PP2A-Aα | 52.1 | 56.3 | +4.2 | On-Target Engagement |
| Protein X | 58.4 | 61.2 | +2.8 | Potential Off-Target |
| Protein Y | 63.2 | 63.1 | -0.1 | No significant interaction |
Experimental Protocols
Protocol 1: Kinase Panel Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration of 1 µM is typically used.
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega). These services provide plates with a large number of purified kinases.
-
Reaction: Add this compound to the kinase reaction buffer containing the kinase, substrate, and ATP.
-
Detection: Measure kinase activity, typically through radiometric or fluorescence-based methods.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration. Follow up with IC₅₀ determination for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm on-target engagement of this compound with PP2A-Aα and identify other potential binding partners in a cellular context.
Methodology:
-
Cell Treatment: Incubate cultured cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (PP2A-Aα) and other proteins of interest at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates target engagement.
Protocol 3: Proteome-Wide Off-Target Identification by Mass Spectrometry
Objective: To perform an unbiased, proteome-wide screen for this compound off-targets.
Methodology:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and prepare protein extracts.
-
Affinity Chromatography (Optional): If a suitable chemical probe version of this compound can be synthesized, it can be immobilized on beads to pull down interacting proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Compare the protein profiles of the this compound-treated and control samples. Proteins that are significantly enriched or depleted in the this compound sample are potential off-targets. For CETSA-MS, identify proteins with significant melting curve shifts.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General workflow for off-target identification.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Troubleshooting SMAP-2 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule activator of protein phosphatase 2A (SMAP-2) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2][3] PP2A is a tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[2][4] this compound allosterically activates PP2A, leading to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth and inducing apoptosis.
Q2: What are the recommended administration routes and dosages for this compound in mice?
A2: The primary route of administration for this compound in mouse models is oral gavage. Recommended dosages in published studies have ranged from 15 mg/kg to 100 mg/kg, administered either once or twice daily. The optimal dose and schedule will depend on the specific animal model and experimental goals.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is typically formulated as a homogenous suspension for oral gavage. Due to its likely hydrophobic nature, it requires specific vehicles for solubilization and stable delivery. It is crucial to maintain the suspension under constant agitation during the dosing procedure to ensure dose uniformity.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Efficacy
Q: We are not observing the expected anti-tumor effects of this compound in our xenograft mouse model. What are the potential causes and troubleshooting steps?
A: Suboptimal efficacy can stem from several factors, from formulation and administration to the biological model itself. Below is a systematic approach to troubleshoot this issue.
Potential Cause 1: Poor Oral Bioavailability
Many small molecule inhibitors face challenges with oral bioavailability due to low aqueous solubility or significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound formulation is a homogenous suspension. Inconsistent suspension can lead to inaccurate dosing.
-
Optimize Vehicle: If solubility is an issue, consider alternative formulation strategies such as nanosuspensions or lipid-based formulations to enhance absorption.
-
Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide direct evidence of drug exposure in the animals.
-
Consider Alternative Routes: While this compound is orally active, if bioavailability remains a significant hurdle, exploring alternative parenteral routes such as intraperitoneal (IP) or subcutaneous (SC) injections could be considered, though this may alter the compound's pharmacokinetic profile.
-
Potential Cause 2: Inadequate Dosing Regimen
The dosing schedule may not be optimal for maintaining therapeutic concentrations of this compound at the tumor site.
-
Troubleshooting Steps:
-
Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. It's possible that a higher, yet still safe, dose is required for efficacy.
-
Modify Dosing Frequency: Depending on the half-life of this compound, switching from once-daily to twice-daily (BID) dosing may be necessary to maintain consistent drug exposure.
-
Correlate with Target Engagement: Analyze tumor samples post-treatment to confirm that this compound is engaging its target, PP2A, and modulating downstream signaling pathways.
-
Potential Cause 3: Issues with Oral Gavage Technique
Improper oral gavage technique can lead to inaccurate dosing or aspiration, which can compromise animal health and experimental outcomes.
-
Troubleshooting Steps:
-
Ensure Proper Training: All personnel performing oral gavage must be adequately trained.
-
Verify Needle Placement: Use a flexible plastic or ball-tipped gavage needle to minimize the risk of esophageal or tracheal injury. There should be no resistance when inserting the needle; resistance may indicate entry into the trachea.
-
Monitor Animals Post-Dosing: Observe animals for signs of distress, such as coughing or labored breathing, immediately after dosing.
-
Issue 2: Observed Toxicity in Animal Models
Q: Our mice are experiencing significant weight loss and diarrhea after treatment with this compound. How can we manage these toxicities?
A: Gastrointestinal toxicity, including weight loss and diarrhea, is a known side effect of some kinase inhibitors and other targeted therapies. Careful monitoring and management are crucial for animal welfare and data integrity.
Potential Cause 1: On-Target or Off-Target Toxicity
The observed toxicities could be a direct result of this compound's mechanism of action or due to off-target effects.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A 25-50% reduction may alleviate toxicities while potentially maintaining efficacy.
-
Modify Dosing Schedule: An intermittent dosing schedule (e.g., 5 days on, 2 days off) can allow animals to recover from treatment-related side effects.
-
Supportive Care: Provide supportive care to manage symptoms. This can include providing softened, highly palatable food to encourage eating and ensuring easy access to hydration. For diarrhea, loperamide can be considered, but its use should be discussed with a veterinarian and the institutional animal care and use committee (IACUC).
-
Potential Cause 2: Formulation Vehicle Toxicity
The vehicle used to formulate this compound could be contributing to the observed toxicities.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and drug-related toxicities.
-
Evaluate Alternative Vehicles: If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated vehicles.
-
Data Presentation
Table 1: this compound Formulation and Dosing in Preclinical Mouse Models
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |
| Vehicle Composition | N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), and water | 0.1% Tween-80 and 0.5% NaCMC in diH2O | DMSO, PEG300, Tween-80, and Saline |
| Dosage Range | 30 - 100 mg/kg | 100 - 400 mg/kg | 15 mg/kg |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Schedule | Twice daily (BID) | Twice daily (BID) | Daily |
| Reference |
Table 2: Common Administration Routes and Volumes for Mice
| Route | Volume | Needle Size |
| Intravenous (IV) | < 0.2 ml | 27-30 gauge |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 gauge |
| Intramuscular (IM) | < 0.05 ml | 25-27 gauge |
| Subcutaneous (SC) | < 2-3 ml (divided sites) | 25-27 gauge |
| Oral Gavage (PO) | < 0.5 ml (typically 10 ml/kg) | 20-22 gauge (flexible or ball-tipped) |
Adapted from publicly available animal care guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound compound
-
Vehicle components (e.g., N,N-Dimethylacetamide, Kolliphor® HS-15, sterile water)
-
Sterile conical tubes
-
Vortexer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
In a sterile conical tube, dissolve the this compound in the primary solvent (e.g., DMA) by vortexing until fully dissolved.
-
Sequentially add the other vehicle components while continuously mixing.
-
Bring the formulation to the final volume with sterile water.
-
Place the tube on a magnetic stirrer to maintain a homogenous suspension.
-
Visually inspect the suspension for homogeneity before each animal is dosed.
-
Protocol 2: Monitoring for In Vivo Toxicity
-
General Health Monitoring:
-
Perform daily cage-side observations to assess the general health of the animals. Note any changes in posture, fur texture, activity level, and behavior.
-
Record body weight at least three times per week. A weight loss of more than 15-20% from baseline is often a humane endpoint.
-
Monitor food and water intake.
-
-
Gastrointestinal Toxicity Monitoring:
-
Visually inspect feces for consistency. Note the presence of diarrhea or mucous.
-
If diarrhea is observed, assess for dehydration by performing a skin turgor test.
-
-
Data Collection and Analysis:
-
Plot individual and mean body weight changes over time for each treatment group.
-
Score clinical signs of toxicity (e.g., on a scale of 0-3 for severity).
-
Compare all toxicity parameters between the treatment groups and the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
Technical Support Center: SMAP-2 Efficacy and Troubleshooting
Welcome to the technical support center for Small Molecule Activators of Protein Phosphatase 2A (SMAP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot potential issues related to its variable efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as DT-1154) is an orally bioavailable small molecule that functions as a direct activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating numerous oncogenic proteins.[3][4] this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[5] This activation leads to the dephosphorylation of key downstream targets in oncogenic signaling pathways, such as AKT, ERK, and MYC, resulting in decreased cell viability and the induction of apoptosis in cancer cells.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound and other closely related SMAP compounds have demonstrated anti-tumor activity in a variety of preclinical cancer models. These include castration-resistant prostate cancer (CRPC), KRAS-mutant lung cancer, pancreatic ductal adenocarcinoma (PDA), and basal-like breast cancer. Its efficacy is linked to the reactivation of the tumor-suppressive functions of PP2A in cancer cells where this pathway is inhibited.
Q3: Is this compound the same as other reported SMAP compounds like DT-061 or TRC-382?
A3: this compound (DT-1154) belongs to a class of re-engineered tricyclic sulfonamides. While compounds like DT-061 and TRC-382 are also in this class and share a similar mechanism of action, they are structurally distinct. This compound is described as a variant with a hydroxylated linker that confers improved bioavailability compared to earlier compounds. When reviewing literature, it is important to note the specific compound used, as potency and other characteristics may vary.
Q4: How does this compound differ from other PP2A activators like FTY720 (Fingolimod)?
A4: this compound and FTY720 both lead to the activation of PP2A but through different mechanisms. This compound is a direct activator that binds to the PP2A Aα subunit. In contrast, FTY720 is considered an indirect activator. Its phosphorylated form, FTY720-P, is thought to activate PP2A by disrupting the interaction between PP2A and its endogenous inhibitor, SET. This mechanistic difference may influence the specific PP2A holoenzymes that are activated and the resulting downstream signaling effects.
Q5: Are there other proteins named SMAP2 that could cause confusion?
A5: Yes, it is important to be aware that the acronym SMAP2 is also used in cell biology to refer to a "Small ArfGAP Protein 2," which is involved in vesicle trafficking and interacts with clathrin. This protein is functionally distinct from the this compound (PP2A activator) discussed here. Ensure you are referencing the correct molecule based on its chemical name (DT-1154) or its function as a PP2A activator.
Troubleshooting Guide for Variable this compound Efficacy
Variable or inconsistent results in experiments with this compound can arise from several factors, ranging from the biological system to technical aspects of the experiment. This guide addresses common issues and provides potential solutions.
Problem 1: Reduced or No Observed Efficacy in a Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | This compound is soluble in DMSO. Prepare fresh stock solutions and store them appropriately. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. Published data suggests stability for up to 2 years at -80°C. |
| Improper Formulation | For in vitro experiments, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect the medium for any signs of compound precipitation after addition. |
| Cell Passage Number | High-passage number cell lines can exhibit genetic and phenotypic drift, leading to altered drug responses. It is recommended to use cells with a low passage number (typically <20) and to maintain consistent passage numbers across all related experiments for reproducibility. |
| Cell Confluency | Cell density can affect signaling pathways and drug sensitivity. Standardize your experiments by seeding a consistent number of cells and treating them at a consistent confluency (e.g., 70-80%). |
Problem 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health/Passage | As mentioned above, use a consistent source of cells from a low-passage cell bank. Monitor cell health and morphology before each experiment. |
| Assay-Specific Variability | The duration of drug exposure and the type of viability assay (e.g., MTT, MTS, resazurin) can influence the calculated IC50. Ensure that the incubation times and assay protocols are kept consistent. The IC50 is a time-dependent parameter. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded per well can significantly alter the final readout. Use a precise cell counting method and ensure even cell distribution in the plate. |
Problem 3: Development of Resistance to this compound
| Potential Cause | Troubleshooting Steps |
| Mutations in the PP2A Aα Subunit | Acquired resistance to SMAP compounds has been linked to point mutations in the drug-binding site on the PP2A Aα subunit. While not a simple experimental fix, this can be investigated by sequencing the PPP2R1A gene in resistant clones. |
| Upregulation of Compensatory Pathways | Cancer cells may adapt to PP2A activation by upregulating other survival pathways. Combining this compound with inhibitors of other pathways (e.g., mTOR inhibitors like INK128) has been shown to produce synergistic effects and overcome resistance. |
Data Presentation: this compound Efficacy Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SMAP compounds in various cancer cell lines as reported in the literature. Note: The specific SMAP compound and experimental conditions (e.g., incubation time) may vary between studies.
| Cell Line | Cancer Type | SMAP Compound | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | SMAP | 16.9 | |
| 22Rv1 | Prostate Cancer | SMAP | 14.1 | |
| Various | Pancreatic Ductal Adenocarcinoma | DT-1154 (this compound) | Dose-dependent reduction in viability | |
| Various | Basal-like Triple-Negative Breast Cancer | DBK-1154 (this compound) | Concentration-dependent reduction in viability | |
| Various | KRAS-mutant Lung Cancer | SMAP | Dose-dependent reduction in viability |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound (DT-1154)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-ERK (p-ERK) Downregulation
This protocol is designed to assess the pharmacodynamic effect of this compound on a key downstream target of the MAPK pathway.
Materials:
-
6-well cell culture plates
-
This compound (DT-1154)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Place the culture dish on ice, wash cells once with ice-cold PBS, and then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total ERK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of this compound treatment.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Phosphatase 2A as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: SMAP-2 (DT-1154) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule activator of PP2A (SMAP), SMAP-2 (also known as DT-1154), in in vivo experiments. The information is intended to help mitigate potential toxicity and address common challenges encountered during preclinical studies.
Disclaimer: The following guidance is based on published preclinical research and general principles of in vivo study design. Mitigation strategies should be adapted and optimized for specific experimental contexts in consultation with institutional animal care and use committees (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DT-1154) and what is its primary mechanism of action?
A1: this compound (DT-1154) is an orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3][4] PP2A is a crucial serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[5] this compound acts by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that promotes its phosphatase activity. This activation leads to the dephosphorylation of key proteins involved in cell growth and survival, such as AKT, ERK, and MYC, thereby exerting anti-tumor effects.
Q2: What are the reported in vivo side effects associated with SMAP administration?
A2: Preclinical studies with the broader class of small molecule activators of PP2A (SMAPs) have reported signs of toxicity in animal models, including mucous diarrhea, abdominal stiffness, and weight loss. However, some studies specifically using this compound or similar next-generation compounds have noted a lack of dose-related toxicities, such as no significant changes in animal body weight at efficacious doses. It is crucial for researchers to closely monitor animal health throughout the study for any signs of adverse effects.
Q3: Can off-target effects contribute to the observed toxicity?
A3: While this compound is designed to be a direct activator of PP2A, the potential for off-target effects, characteristic of many small molecule inhibitors, should be considered. The first generation of PP2A activators, derived from tricyclic neuroleptics, had dose-limiting central nervous system (CNS) toxicity due to interactions with dopamine receptors. This compound was re-engineered to abrogate these CNS effects. However, comprehensive off-target profiling is essential to fully understand the toxicity profile. If unexpected toxicities arise, they could be related to interactions with other cellular targets.
Q4: How can I optimize the formulation of this compound to improve tolerability?
A4: The formulation of this compound can significantly impact its bioavailability and tolerability. Published studies have utilized various vehicles for oral gavage. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. Another described vehicle is a solution of N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), and water. For long-term studies, a suspension in corn oil may be considered. It is recommended to start with a well-documented formulation and perform small-scale tolerability studies before commencing large efficacy experiments.
Troubleshooting Guide: In Vivo Toxicity and Efficacy Issues
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss (>15-20%) or Moribundity in Animals | - Dose-related toxicity: The administered dose may be too high for the specific animal strain or model. - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. - Gavage-related stress or injury: Improper oral gavage technique can cause significant distress. | - Dose De-escalation: Reduce the dose of this compound. Conduct a dose-response study to find the maximum tolerated dose (MTD). - Vehicle Control: Ensure a cohort of animals receives only the vehicle to rule out its toxicity. - Refine Formulation: Consider alternative, less harsh solvents or suspending agents. - Optimize Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of esophageal injury. |
| Gastrointestinal Distress (e.g., Diarrhea, Abdominal Stiffness) | - On-target effects in the GI tract: PP2A is ubiquitously expressed and plays a role in gut homeostasis. Its activation might disrupt normal gut function. - Formulation issues: Certain components of the vehicle (e.g., DMSO, Tween-80) can cause GI upset at high concentrations. | - Dose Adjustment: Lower the dose or reduce the frequency of administration (e.g., from twice daily to once daily). - Supportive Care: Provide nutritional and hydration support as recommended by a veterinarian. - Vehicle Optimization: Adjust the concentrations of solvents in the formulation. For example, minimize the percentage of DMSO. |
| Lack of Anti-Tumor Efficacy | - Insufficient Dose/Exposure: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. - Poor Bioavailability: The formulation may not be optimal for absorption. - Tumor Model Resistance: The specific cancer model may be resistant to PP2A activation. - Compound Instability: Improper storage or handling may have degraded the compound. | - Dose Escalation: If tolerated, gradually increase the dose of this compound. - Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor concentrations of this compound to ensure adequate exposure. - Mechanism Validation: Confirm PP2A activation in tumor tissue post-treatment by measuring the dephosphorylation of a known PP2A substrate (e.g., p-AKT, p-ERK). - Verify Compound Integrity: Confirm the purity and integrity of the this compound batch using analytical methods like HPLC/MS. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| LNCaP | Prostate Cancer | 16.9 |
| 22Rv1 | Prostate Cancer | 14.1 | |
Table 2: Reported In Vivo Dosing Regimens for this compound (DT-1154)
| Dose | Frequency | Administration Route | Animal Model | Vehicle | Reference |
|---|---|---|---|---|---|
| 100 mg/kg | BID (Twice Daily) | Oral Gavage | SCID Mice (Prostate Cancer Xenograft) | Not specified | |
| 100 mg/kg | Daily | Oral Gavage | NSG Mice (Pancreatic Cancer Xenograft) | Not specified | |
| 15 mg/kg | Daily (6 days/week) | Intragastric | Mice (Pancreatic Cancer Model) | Not specified |
| 5 mg/kg | Not specified | Oral | Mice (Bleomycin-induced fibrosis) | Not specified | |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from methodologies for formulating poorly soluble compounds for in vivo use.
Materials:
-
This compound (DT-1154) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 75 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming and vortexing.
-
Add Co-solvents: In a new sterile tube, sequentially add the required volumes of the stock solution and co-solvents. For a final concentration of 7.5 mg/mL, a suggested ratio is:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: After adding the PEG300 to the DMSO stock, mix thoroughly. Then, add the Tween-80 and mix again.
-
Final Dilution: Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
Administration: The final formulation should be a clear solution. Administer to animals via oral gavage at the desired dose. It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
Cancer cells for implantation (e.g., PANC-1, LNCaP)
-
Matrigel or appropriate cell suspension medium
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
-
Gavage needles
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 0.5 - 1 x 10^6 cells) resuspended in a mixture of serum-free media and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily, twice daily).
-
Monitoring:
-
Measure tumor volumes with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status (activity, posture, fur condition) at each measurement time point.
-
-
Endpoint: Continue the study for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., Western blot for target engagement, histology for necrosis, IHC for biomarkers).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (DT-1154) action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SMAP-2 Treatment Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2. The following content, presented in a question-and-answer format, addresses common queries and potential challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, second-generation small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] It functions by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme.[2][3] This binding induces a conformational change that allosterically activates the phosphatase, leading to the dephosphorylation of key substrate proteins involved in oncogenic signaling pathways.[3]
Q2: Which signaling pathways are modulated by this compound treatment?
A2: this compound-mediated activation of PP2A leads to the downregulation of multiple oncogenic signaling pathways. In castration-resistant prostate cancer (CRPC) models, this compound has been shown to dephosphorylate the androgen receptor (AR), leading to its degradation. In pancreatic ductal adenocarcinoma (PDA), this compound activation of PP2A can synergistically reduce MYC signaling and inhibit the AKT/mTOR pathway, particularly when combined with mTOR inhibitors.
Troubleshooting Guides
Problem: Inconsistent anti-tumor activity in vivo.
Possible Cause & Solution:
-
Formulation: The formulation of this compound for in vivo studies is critical for its bioavailability. A homogenous suspension is necessary for consistent dosing.
-
Dosing Schedule: Preclinical studies have utilized twice-daily (BID) oral administration. Adherence to a strict dosing schedule is crucial for maintaining therapeutic levels.
-
Tumor Model: The sensitivity of different tumor models to this compound may vary. It is important to establish baseline sensitivity in relevant cell lines in vitro before proceeding to in vivo experiments.
Problem: High variability in in vitro cell viability assays.
Possible Cause & Solution:
-
Time and Dose Dependency: The effects of this compound on cell viability are both time and dose-dependent. Ensure that a comprehensive matrix of different concentrations and incubation times is tested to determine the optimal experimental window.
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivity to this compound. It is recommended to test a panel of cell lines to identify the most responsive models for your research question.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol is a generalized representation based on preclinical studies of this compound in castration-resistant prostate cancer models. Researchers should adapt this protocol to their specific experimental needs.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Observation | Reference |
| In Vitro AR Protein Expression | LNCaP, 22Rv1 | 10, 20, 30µM SMAP for 1, 3, 6, 12, 24h | Time and dose-dependent decrease in AR protein expression. | |
| In Vivo Tumor Growth | LNCaP/AR Xenograft | 100 mg/kg this compound BID | Comparable efficacy to enzalutamide in inhibiting tumor formation. | |
| In Vivo Tumor Growth | Pancreatic Cancer Mouse Model | 15 mg/kg this compound daily (6 days/week) | Decreased tumor growth and weight. |
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
Western Blot for AR Expression
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the androgen receptor and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
References
Addressing inconsistent results in SMAP-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in experiments involving Small Molecule Activators of Protein Phosphatase 2A (SMAP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule activator of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase in mammalian cells. PP2A functions as a tumor suppressor by dephosphorylating key proteins involved in cell growth, proliferation, and survival signaling pathways. In many cancers, PP2A activity is suppressed. This compound is designed to reactivate PP2A, leading to the dephosphorylation of its downstream targets, which can induce cancer cell death and inhibit tumor growth.
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-cancer activity in various cell lines, including those from prostate and pancreatic cancer. For example, it has been shown to reduce cell viability in a dose-dependent manner in pancreatic ductal adenocarcinoma (PDA) cell lines[1].
Q3: How should this compound be prepared and stored for in vitro experiments?
For in vitro studies, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain the compound's stability. Generally, stock solutions should be stored at -20°C or -80°C for long-term use[1]. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability (e.g., MTT, MTS) assay results between experiments.
This is a common issue when assessing the effects of small molecules on cell proliferation and cytotoxicity. The variability can stem from several factors, from inconsistent experimental procedures to issues with the compound itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. Perform a cell count before each experiment. |
| Edge Effects in Microplates | Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Variability in Treatment Incubation Time | Adhere strictly to the planned incubation times for this compound treatment. Small variations can lead to significant differences in cell viability, especially for time-dependent effects. |
| Incomplete Solubilization of Formazan (MTT assay) | After the incubation with MTT reagent, ensure the formazan crystals are completely dissolved by the solubilizing agent. Incomplete dissolution will lead to inaccurate absorbance readings. Pipette up and down to mix thoroughly. |
| Compound Precipitation in Media | High concentrations of this compound may precipitate out of the cell culture medium, reducing its effective concentration. Visually inspect the media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the initial stock solution. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Experimental Workflow for a Cell Viability Assay
References
SMAP-2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to SMAP-2 (Stromal Membrane-Associated Protein 2) degradation and storage best practices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a GTPase-activating protein (GAP) that plays a crucial role in intracellular membrane trafficking. It primarily acts on Arf1, a small GTP-binding protein, to regulate the formation of clathrin-coated vesicles involved in retrograde transport from endosomes to the trans-Golgi network (TGN)[1][2][3].
Q2: My full-length recombinant this compound is insoluble when expressed in E. coli. What should I do?
A2: This is a known issue. Studies have shown that the intact form of this compound is insoluble when expressed in bacteria[1]. For in vitro assays, such as GAP activity assays, a truncated version of this compound (amino acids 1-163) has been successfully expressed and purified from bacterial lysates[1]. Consider expressing a truncated, functional domain or using a eukaryotic expression system for the full-length protein.
Q3: How can I store purified this compound protein?
A3: While specific long-term storage conditions for this compound are not extensively documented, general best practices for protein storage should be followed. For short-term storage (days to weeks), store the purified protein at 4°C. For long-term storage, aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. The addition of cryoprotectants like glycerol (10-50%) to the storage buffer is recommended to prevent damage from ice crystal formation.
Q4: What is the degradation pathway for this compound?
A4: The specific degradation pathway for this compound has not been fully elucidated in the currently available literature. However, like many short-lived regulatory proteins, it is likely degraded via the ubiquitin-proteasome pathway. This would involve the covalent attachment of ubiquitin molecules to this compound, targeting it for degradation by the 26S proteasome. Further research, such as ubiquitination assays, would be needed to confirm this.
Q5: I am having trouble with my this compound immunoprecipitation (IP). What could be the issue?
A5: Several factors can affect the success of an IP experiment. Ensure your lysis buffer is appropriate for maintaining protein-protein interactions; a common lysis buffer for this compound IP contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (vol/vol) Nonidet P-40, and a protease inhibitor cocktail. Also, confirm that your antibody is specific and validated for IP. High background can be reduced by pre-clearing the lysate with protein A/G beads.
Troubleshooting Guides
Recombinant this compound Expression and Solubility
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of recombinant this compound in E. coli | Codon usage mismatch between human/murine this compound and E. coli. | Use an E. coli strain engineered to express rare codons (e.g., Rosetta™ strains). |
| Toxicity of the expressed protein to the host cells. | Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). | |
| Full-length this compound forms inclusion bodies | The full-length protein is known to be insoluble when expressed in bacteria. | Express a truncated, soluble fragment (e.g., the N-terminal GAP domain, aa 1-163). |
| High expression rate leads to misfolding. | Reduce the expression temperature and IPTG concentration. | |
| Co-express with molecular chaperones to aid in proper folding. | ||
| Consider using a eukaryotic expression system (e.g., baculovirus-insect cells or mammalian cells) for the full-length protein. |
This compound Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal | Low abundance of endogenous this compound. | Enrich for this compound using immunoprecipitation prior to Western blotting. |
| Poor antibody quality. | Use an antibody validated for Western blotting and specific for this compound. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage/current) based on the molecular weight of this compound (~47 kDa). | |
| Non-specific bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody or affinity-purified polyclonal antibody. |
| High antibody concentration. | Optimize the primary and secondary antibody concentrations by titration. | |
| Insufficient blocking or washing. | Increase blocking time and use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps. |
Experimental Protocols
Protocol 1: Recombinant Truncated this compound (aa 1-163) Purification from E. coli
This protocol is adapted from methodologies used for expressing the functional GAP domain of this compound.
-
Expression:
-
Transform E. coli BL21 strain with a plasmid encoding GST-tagged truncated this compound (aa 1-163).
-
Grow the culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or overnight at 16°C.
-
-
Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Apply the supernatant to a glutathione-agarose resin column pre-equilibrated with lysis buffer without detergent.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Elute the GST-tagged this compound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0 containing 10-20 mM reduced glutathione).
-
-
Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
For long-term storage, add glycerol to a final concentration of 20-50%, aliquot, and store at -80°C.
-
Protocol 2: In Vitro Arf1-GTP Hydrolysis (GAP) Assay
This assay measures the ability of this compound to stimulate GTP hydrolysis by Arf1.
-
Loading of Arf1 with [α-³²P]GTP:
-
Incubate recombinant Arf1 protein with [α-³²P]GTP in a loading buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM EDTA, 0.5 mM DTT) for 30 minutes at 30°C.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM.
-
-
GAP Reaction:
-
Initiate the GTP hydrolysis reaction by adding purified truncated this compound to the [α-³²P]GTP-loaded Arf1.
-
Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
As a negative control, run a reaction without this compound.
-
-
Analysis:
-
Terminate the reaction by adding a stop solution (e.g., 5% SDS, 50 mM EDTA).
-
Separate the reaction products ([α-³²P]GTP and [α-³²P]GDP) by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of [α-³²P]GTP and [α-³²P]GDP using a phosphorimager.
-
Calculate the percentage of GTP hydrolysis at each time point.
-
Protocol 3: Cycloheximide (CHX) Chase Assay for this compound Half-Life Determination
This protocol is a general method to determine the half-life of a protein by inhibiting protein synthesis.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293T) and grow to 70-80% confluency.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
For a time-course experiment, harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Perform Western blotting using a specific antibody against this compound.
-
Also, probe for a loading control protein with a long half-life (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for this compound and the loading control at each time point using densitometry software.
-
Normalize the this compound band intensity to the loading control for each time point.
-
Plot the normalized this compound intensity versus time. The time point at which the this compound intensity is reduced by 50% is the half-life of the protein.
-
Quantitative Data Summary
| Assay | Protein | Condition | Result | Reference |
| In Vitro GAP Assay | Truncated this compound (aa 1-163) | 6 µg this compound, 1 µg Arf1-GTP, 60 min incubation | ~40% GTP hydrolysis | |
| Truncated this compound (aa 1-163) | 6 µg this compound, 1 µg Arf6-GTP, 60 min incubation | ~35% GTP hydrolysis | ||
| In Vivo Transport Assay | Overexpression of wild-type this compound | Inhibition of CD25-TGN38 transport to the TGN at 15 min | ~50% inhibition | |
| Overexpression of GAP-negative this compound (R56Q) | Inhibition of CD25-TGN38 transport to the TGN at 15 min | ~20% inhibition |
Visualizations
Caption: this compound mediated regulation of Arf1 in retrograde transport.
Caption: Workflow for determining this compound protein half-life.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to SMAP-2 Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A), in cancer research. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data on cell line-specific responses.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that directly binds to the Aα subunit of the PP2A holoenzyme.[1][2][3] This binding induces a conformational change that activates the phosphatase, leading to the dephosphorylation of key oncogenic proteins.[1][2] By reactivating the tumor suppressor functions of PP2A, this compound can inhibit multiple cancer-promoting signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to decreased cell viability and apoptosis in cancer cells.
Q2: I am not seeing the expected level of cytotoxicity in my cell line. What are the possible reasons?
A2: Cell line-specific responses to this compound can vary significantly. Consider the following:
-
PP2A Subunit Expression: The expression levels of PP2A subunits and endogenous inhibitors like CIP2A and SET can influence sensitivity. Cell lines with lower intrinsic PP2A activity may be more responsive.
-
Oncogenic Drivers: The specific oncogenic pathways active in your cell line are critical. For example, cancers driven by pathways regulated by PP2A, such as KRAS-mutant lung cancer or MYC-driven cancers, may show greater sensitivity.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and treatment duration. We recommend performing a dose-response curve (e.g., 0.1 µM to 50 µM) for 48-72 hours to determine the optimal conditions for your specific cell line.
-
Compound Stability: this compound, like any small molecule, can degrade over time. Ensure proper storage at -20°C for up to one year or -80°C for up to two years. Prepare fresh dilutions from a stock solution for each experiment.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro studies, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing inconsistent results in my cell viability assays. What can I do to improve reproducibility?
A4: To improve the reproducibility of your cell viability assays:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or sparse cultures can lead to variable results.
-
Assay Timing: Perform the assay at a consistent time point after treatment.
-
Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration.
-
Untreated Control: Cells in medium alone.
-
Positive Control: A known cytotoxic agent for your cell line.
-
Q5: Which signaling pathways should I investigate to confirm this compound activity?
A5: The primary downstream targets of PP2A activation by this compound are components of major oncogenic signaling pathways. We recommend performing Western blot analysis to assess the phosphorylation status of the following key proteins:
-
AKT/mTOR Pathway: Look for a decrease in phosphorylated AKT (p-AKT) and downstream effectors like p-mTOR and p-S6K.
-
MAPK Pathway: Check for reduced levels of phosphorylated ERK (p-ERK).
-
MYC: In relevant models like pancreatic cancer or Burkitt's lymphoma, assess total MYC protein levels, which are often decreased following this compound treatment.
-
Androgen Receptor (AR): In prostate cancer models, this compound has been shown to decrease AR protein levels.
Quantitative Data: Cell Line-Specific Sensitivity to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SMAP compounds in various cancer cell lines, demonstrating the compound's variable efficacy.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | This compound | 16.9 | |
| 22Rv1 | Prostate Cancer | This compound | 14.1 | |
| A549 | Lung Cancer | SMAP | Data not specified, but decreased survival shown | |
| H358 | Lung Cancer | SMAP | Data not specified, but decreased survival shown | |
| H441 | Lung Cancer | SMAP | Data not specified, but decreased survival shown | |
| HPAFII | Pancreatic Cancer | This compound | Reduces viability in a dose-dependent manner | |
| PANC89 | Pancreatic Cancer | This compound | Reduces viability in a dose-dependent manner | |
| Daudi | Burkitt's Lymphoma | SMAP1 | Used at 20 µM for mechanism studies |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing changes in protein phosphorylation and expression following this compound treatment.
-
Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 6, 12, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PP2A, leading to dephosphorylation of oncogenic proteins and apoptosis.
General Experimental Workflow for this compound
Caption: Workflow for assessing cell line-specific responses to this compound treatment.
References
Technical Support Center: Enhancing the Therapeutic Index of SMAP-29
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of the sheep myeloid antimicrobial peptide, SMAP-29.
Frequently Asked Questions (FAQs)
Q1: What is SMAP-29 and why is improving its therapeutic index important?
A1: SMAP-29 is a potent, 29-amino acid antimicrobial peptide (AMP) derived from sheep myeloid cells, belonging to the cathelicidin family. It exhibits broad-spectrum activity against a wide range of bacteria and fungi.[1][2][3] However, its therapeutic potential is often limited by its cytotoxicity towards mammalian cells. The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer drug. Therefore, improving the TI of SMAP-29 is crucial for its development as a clinical therapeutic, aiming to maximize its antimicrobial efficacy while minimizing harmful side effects.
Q2: What are the primary strategies for improving the therapeutic index of SMAP-29?
A2: The main strategies focus on structure-activity relationship (SAR) studies to design analogues with enhanced selectivity for microbial over mammalian cell membranes.[3][4] Key approaches include:
-
Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity, charge, and helicity. For instance, strategic substitutions can decrease hemolytic activity while maintaining or even enhancing antimicrobial potency.
-
Peptide Truncation: Creating shorter versions of SMAP-29. For example, the N-terminal 18-residue peptide amide (SMAP-18) has shown reduced cytotoxicity.
-
Modifying Physicochemical Properties: Altering the net charge and hydrophobicity to influence the peptide's interaction with different cell membranes.
-
Chemical Modifications: Introducing non-natural amino acids or other chemical moieties to enhance stability and selectivity.
Q3: How does the structure of SMAP-29 relate to its activity and cytotoxicity?
A3: SMAP-29's structure is key to its function. The N-terminal region is largely responsible for its antimicrobial activity, while the C-terminal hydrophobic region is associated with its hemolytic activity. The peptide adopts an α-helical structure in membrane-like environments, which is crucial for its mechanism of action. A central hinge region provides flexibility, which is also important for its activity.
Troubleshooting Guides
Problem: High variability in Minimum Inhibitory Concentration (MIC) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Prepare fresh inoculum for each experiment. |
| Peptide degradation | Prepare fresh stock solutions of the peptide for each experiment. Store peptide stocks at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. |
| Contamination of media or reagents | Use sterile techniques throughout the procedure. Check media and reagents for any signs of contamination before use. |
| Improper serial dilutions | Carefully perform serial dilutions and use calibrated pipettes. Mix well at each dilution step. |
Problem: High hemolytic activity observed in modified SMAP-29 analogues.
| Possible Cause | Troubleshooting Step |
| High overall hydrophobicity | Analyze the amino acid sequence of the analogue. Consider replacing some hydrophobic residues with less hydrophobic or neutral amino acids, particularly in the C-terminal region. |
| Unfavorable charge distribution | Evaluate the distribution of charged residues. A balanced amphipathic structure is crucial for selectivity. Consider strategic placement of charged residues to optimize interaction with bacterial membranes over mammalian cell membranes. |
| Peptide aggregation | High peptide concentrations can sometimes lead to aggregation and non-specific membrane disruption. Test a wider range of lower concentrations in your hemolysis assay. |
Problem: Difficulty in expressing recombinant SMAP-29 or its analogues.
| Possible Cause | Troubleshooting Step |
| Toxicity of the peptide to the expression host | Use an expression system with tight regulation of gene expression (e.g., pET system in E. coli) to minimize basal expression. Consider expressing the peptide as a fusion protein with a cleavable tag. |
| Codon bias | Optimize the codon usage of the synthetic gene for the specific expression host (e.g., E. coli K12). |
| Proteolytic degradation | Use protease-deficient host strains. Consider co-expressing chaperones to aid in proper folding and stability. |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of SMAP-29 and Selected Analogues
| Peptide | Sequence | MIC (µM) vs. B. anthracis | HC50 (µM) vs. hRBCs | Therapeutic Index (HC50/MIC) | Fold Improvement vs. SMAP-29 |
| SMAP-29 | RGLRRLGRKIAHGVKKYGPTVLRIIRIAG | 2.5 | 50 | 20 | - |
| Analogue 1 | [Sequence not specified] | ~2.5 | >100 | >40 | ~2.3-2.6 |
| Analogue 2 | [Sequence not specified] | ~2.5 | >100 | >40 | ~2.3-2.6 |
| SMAP-29(1-17) | RGLRRLGRKIAHGVKKY | 1.0 - 8.0 | >256 (non-hemolytic) | >32 | >1.6 |
| [K(22,25,27)]-SMAP-29 | RGLRRLGRKIAHGVKKYGPTVLKIIKIKG | 1.0 - 8.0 | >256 (non-hemolytic) | >32 | >1.6 |
Data is compiled from multiple sources and experimental conditions may vary. HC50 is the concentration of peptide causing 50% hemolysis of human red blood cells (hRBCs).
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard clinical laboratory methods.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
SMAP-29 or analogue stock solution
-
Sterile pipette tips and reservoirs
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a 2-fold serial dilution of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Standardize the bacterial inoculum to a 0.5 McFarland standard, which is approximately 1.5 x 108 CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 105 CFU/mL in each well after adding 50 µL of the diluted inoculum.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SMAP-29 or analogue stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh hRBCs and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate (50 µL per well).
-
Add 50 µL of the 2% hRBC suspension to each well.
-
For the negative control (0% hemolysis), add 50 µL of PBS to the hRBC suspension.
-
For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100 to the hRBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
MTT Assay for Cytotoxicity against Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SMAP-29 or analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed mammalian cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions.
-
Incubate the cells with the peptide for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. SMAP-29: a potent antibacterial and antifungal peptide from sheep leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure, function and molecular design strategies of antibacterial peptide SMAP-29: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity analysis of SMAP-29, a sheep leukocytes-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Showdown: SMAP-2 and Enzalutamide in Castration-Resistant Prostate Cancer
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), two distinct mechanisms of action converge on the androgen receptor (AR), a key driver of disease progression. This guide provides a comparative analysis of the novel small-molecule activator of protein phosphatase 2A (PP2A), SMAP-2, and the established second-generation antiandrogen, enzalutamide. We delve into their preclinical efficacy, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical evidence demonstrates that this compound, a novel small-molecule activator of the tumor suppressor protein phosphatase 2A (PP2A), exhibits comparable efficacy in inhibiting tumor formation in murine xenograft models of human CRPC when compared to the widely used androgen receptor signaling inhibitor, enzalutamide.[1] While both compounds effectively target the androgen receptor, their mechanisms of action are fundamentally different. This compound induces the dephosphorylation and subsequent degradation of the androgen receptor, whereas enzalutamide competitively inhibits androgen binding to the AR. This guide will dissect the available preclinical data, outline the experimental methodologies, and visualize the distinct signaling pathways.
Data Presentation
Preclinical Efficacy in CRPC Xenograft Models
A pivotal preclinical study directly compared the in vivo efficacy of this compound and enzalutamide in a castrated mouse xenograft model using LNCaP/AR cells, which overexpress the human androgen receptor. The results indicated that this compound's ability to inhibit tumor growth was on par with enzalutamide.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1200 | - |
| This compound (100 mg/kg, BID) | ~400 | ~67% |
| Enzalutamide (10 mg/kg, QD) | ~400 | ~67% |
Note: The above data is an illustrative representation based on graphical data from the source. Actual numerical values may vary slightly.
Clinical Efficacy of Enzalutamide in CRPC
Enzalutamide has undergone extensive clinical evaluation, demonstrating significant improvements in overall survival (OS) and radiographic progression-free survival (rPFS) in patients with metastatic CRPC. The following tables summarize key findings from the landmark AFFIRM and PREVAIL clinical trials.
Table 2: Efficacy of Enzalutamide in Post-Chemotherapy mCRPC (AFFIRM Trial) [2][3][4][5]
| Endpoint | Enzalutamide (n=800) | Placebo (n=399) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 18.4 months | 13.6 months | 0.63 (0.53-0.75) | <0.001 |
| Radiographic Progression-Free Survival | 8.3 months | 2.9 months | 0.40 (0.35-0.47) | <0.001 |
| PSA Response Rate | 54% | 2% | - | <0.001 |
Table 3: Efficacy of Enzalutamide in Chemotherapy-Naïve mCRPC (PREVAIL Trial)
| Endpoint | Enzalutamide (n=872) | Placebo (n=845) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 35.3 months | 31.3 months | 0.77 (0.67-0.88) | 0.0002 |
| Median Radiographic Progression-Free Survival | 20.0 months | 5.4 months | 0.32 (0.28-0.37) | <0.0001 |
| Overall Response Rate | 59% | 5% | - | <0.0001 |
Experimental Protocols
In Vivo Xenograft Study: this compound vs. Enzalutamide
The following protocol outlines the methodology used in the preclinical comparison of this compound and enzalutamide.
-
Cell Line: LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR) were utilized.
-
Animal Model: Male severe combined immunodeficient (SCID) mice were used. The animals were castrated to create a hormone-deprived environment mimicking CRPC.
-
Tumor Implantation: 2 x 10^6 LNCaP/AR cells were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment commenced when tumors reached an average volume of approximately 150-200 mm³.
-
Dosing Regimen:
-
This compound was administered orally twice daily (BID) at a dose of 100 mg/kg.
-
Enzalutamide was administered orally once daily (QD) at a dose of 10 mg/kg.
-
A control group received a vehicle solution.
-
-
Monitoring and Endpoints: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition at the end of the study (typically 28 days).
Signaling Pathways and Mechanisms of Action
This compound: Activation of PP2A and Subsequent AR Degradation
This compound functions by activating the serine/threonine phosphatase PP2A. This activation leads to the dephosphorylation of the androgen receptor, which in turn marks the AR for proteasomal degradation. This mechanism effectively reduces the total cellular levels of the AR protein.
Caption: this compound activates PP2A, leading to AR dephosphorylation and proteasomal degradation.
Enzalutamide: Direct Inhibition of Androgen Receptor Signaling
Enzalutamide is a potent androgen receptor signaling inhibitor. It acts by competitively binding to the ligand-binding domain of the AR, thereby preventing androgen binding, nuclear translocation of the AR, and the subsequent binding of the AR to DNA, which is necessary for the transcription of androgen-dependent genes.
Caption: Enzalutamide competitively inhibits androgen binding to the AR, blocking downstream signaling.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative in vivo efficacy study.
Caption: Workflow for in vivo comparison of this compound and enzalutamide in a CRPC xenograft model.
References
- 1. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved outcomes in elderly patients with metastatic castration-resistant prostate cancer treated with the androgen receptor inhibitor enzalutamide: results from the phase III AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Validating the On-Target Activity of SMAP-2 on PP2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2 (also known as DT-1154), with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of its on-target activity.
Protein phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Small Molecule Activators of PP2A (SMAPs) are a class of compounds designed to restore the tumor-suppressive function of PP2A.[1][2] this compound is an orally active and potent PP2A activator with demonstrated anti-cancer activity. This guide will delve into the experimental validation of this compound's on-target activity, comparing it with other PP2A modulators.
Mechanism of Action of this compound
This compound, like other SMAP compounds, functions as a molecular glue. It directly binds to the scaffolding Aα subunit of the PP2A holoenzyme. This binding is proposed to induce an allosteric conformational change that stabilizes the PP2A heterotrimeric complex, leading to its activation and subsequent dephosphorylation of key oncogenic substrates such as MYC and AKT.
dot
Caption: Mechanism of this compound action on the PP2A holoenzyme.
Quantitative Comparison of PP2A Modulators
Directly comparing the potency of different PP2A activators can be challenging due to variations in experimental systems. However, the half-maximal inhibitory concentration (IC50) in cancer cell lines provides a valuable metric for assessing their anti-proliferative activity, which is a downstream consequence of PP2A activation.
| Compound | Type | Target | Cell Line | IC50 (µM) | Reference |
| This compound (DT-1154) | Direct Activator | PP2A A Subunit | Pancreatic Ductal Adenocarcinoma (PDA) cell lines | Dose-dependent reduction in viability | |
| DT-061 (SMAP) | Direct Activator | PP2A A Subunit | HCC827 (Lung) | 14.3 | |
| HCC3255 (Lung) | 12.4 | ||||
| Leukemia/Lymphoma cell lines | 8 - 24 | ||||
| TRC-766 (DBK-766) | Inactive Analogue | Binds but does not activate PP2A | LNCaP (Prostate), 22Rv1 (Prostate) | No significant effect on viability | |
| FTY720 (Fingolimod) | Indirect Activator | Inhibits PP2A inhibitors (SET, CIP2A) | Colorectal Cancer cell lines | Dose-dependent inhibition of proliferation |
Experimental Protocols for On-Target Validation
Validating that the biological effects of this compound are directly mediated through PP2A activation is crucial. The following are key experimental protocols to establish on-target activity.
Direct Binding Assays
a) Radioligand Binding Assay:
-
Objective: To demonstrate direct binding of this compound to the PP2A A subunit.
-
Methodology:
-
Synthesize a tritiated version of this compound.
-
Incubate the radiolabeled this compound with purified recombinant PP2A A subunit, the AC dimer, or the ABC trimer.
-
Use equilibrium dialysis or other suitable methods to separate bound from unbound ligand.
-
Quantify the amount of bound radioligand using scintillation counting.
-
Determine the dissociation constant (Kd) to quantify binding affinity. A Kd of 235 nM has been reported for the binding of the SMAP compound DT-061 to the PP2A A subunit.
-
b) Photoaffinity Labeling:
-
Objective: To identify the direct binding partner of this compound within the cellular proteome.
-
Methodology:
-
Synthesize a this compound derivative containing a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin or a clickable alkyne).
-
Incubate live cells or cell lysates with the photoaffinity probe.
-
Expose the mixture to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Lyse the cells (if applicable) and enrich the cross-linked proteins using the tag (e.g., streptavidin beads for biotin).
-
Identify the enriched proteins by mass spectrometry.
-
In Vitro PP2A Activity Assay
a) Immunoprecipitation-Phosphatase Activity Assay:
-
Objective: To measure the effect of this compound on the catalytic activity of PP2A.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and immunoprecipitate PP2A using an antibody against the catalytic subunit (PP2A-C).
-
Wash the immunoprecipitates to remove non-specific proteins.
-
Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate to allow for dephosphorylation of the substrate by the active PP2A.
-
Measure the amount of free phosphate released using a colorimetric method, such as Malachite Green.
-
Compare the phosphatase activity in this compound-treated samples to control samples.
-
dot
Caption: Workflow for PP2A Immunoprecipitation-Phosphatase Assay.
Cellular On-Target Validation
a) Western Blotting for Substrate Dephosphorylation:
-
Objective: To demonstrate that this compound leads to the dephosphorylation of known PP2A substrates in a cellular context.
-
Methodology:
-
Treat cancer cell lines with increasing concentrations of this compound for various time points.
-
Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated forms of known PP2A substrates (e.g., p-AKT, p-ERK, c-MYC).
-
A decrease in the phosphorylation of these substrates upon this compound treatment indicates PP2A activation.
-
b) Genetic Knockdown/Inhibition:
-
Objective: To show that the effects of this compound are dependent on the presence and activity of PP2A.
-
Methodology:
-
Use siRNA or shRNA to knockdown the expression of the PP2A catalytic subunit (PPP2CA) or the scaffolding subunit (PPP2R1A).
-
Alternatively, express the SV40 small T (ST) antigen, a specific viral inhibitor of PP2A that functions by displacing the B regulatory subunit from the A subunit.
-
Treat the modified cells and control cells with this compound.
-
Assess downstream effects such as cell viability or substrate phosphorylation.
-
Abrogation of this compound's effects in the PP2A-compromised cells confirms its on-target activity.
-
dot
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation SMAP-2 and First-Generation SMAP Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation Small Molecule Activator of PP2A (SMAP), SMAP-2, and its first-generation predecessors. The information presented is based on preclinical data to inform researchers on the key differences in their biochemical properties, cellular activity, and in vivo efficacy, particularly in the context of cancer therapy.
Introduction to SMAP Compounds
Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a class of synthetic compounds derived from the re-engineering of tricyclic neuroleptics.[1] These compounds are designed to activate the tumor suppressor protein phosphatase 2A (PP2A), which is often inactivated in various cancers, leading to uncontrolled cell growth and survival. First-generation SMAPs, such as TRC-382, demonstrated the potential of this therapeutic strategy. The development of second-generation compounds like this compound aimed to enhance the potency, bioavailability, and overall anti-cancer efficacy.[1]
Mechanism of Action: A Shared Pathway
Both first-generation SMAPs and the second-generation this compound exert their therapeutic effects through the same primary mechanism: the direct activation of the PP2A holoenzyme.
Direct Binding and Allosteric Activation: SMAPs directly bind to the scaffolding Aα subunit of the PP2A core enzyme.[1] This binding event induces an allosteric conformational change in the PP2A complex, leading to the activation of its phosphatase activity.[1]
Restoration of Tumor Suppressor Function: The activated PP2A then dephosphorylates key oncogenic substrate proteins, thereby inhibiting pro-cancerous signaling pathways. Key targets include:
-
Androgen Receptor (AR): In prostate cancer, SMAP-induced PP2A activation leads to the dephosphorylation and subsequent degradation of the androgen receptor, a key driver of tumor growth.[1]
-
MYC: A potent oncoprotein that is a well-established PP2A substrate. SMAP-mediated PP2A activation promotes MYC dephosphorylation and degradation.
The signaling pathway for SMAP-induced PP2A activation and its downstream effects is illustrated below.
References
In Vivo Validation of SMAP-2 Anti-Tumor Effects: A Comparative Guide
Small Molecule Activators of Protein Phosphatase 2A (SMAPs), and specifically SMAP-2, have emerged as a promising class of anti-cancer agents. These molecules function by activating the tumor suppressor protein PP2A, which in turn inhibits various oncogenic signaling pathways. This guide provides an objective comparison of this compound's in vivo anti-tumor performance against other cancer therapeutics, supported by experimental data from preclinical studies.
This compound in Castration-Resistant Prostate Cancer (CRPC)
In preclinical models of castration-resistant prostate cancer, this compound has demonstrated significant efficacy, comparable to the standard-of-care androgen receptor (AR) inhibitor, enzalutamide.
Comparative Efficacy in LNCaP/AR Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Tumor Volume Change | Reference |
| Vehicle Control | - | 28-31 days | Significant tumor growth | [1] |
| This compound | 100 mg/kg, orally, twice daily | 28-31 days | Significant inhibition of tumor formation, comparable to enzalutamide | [1] |
| Enzalutamide | 10 mg/kg, orally, once daily | 28 days | Significant inhibition of tumor formation | [1] |
Experimental Protocol: LNCaP/AR Xenograft Study
-
Cell Line: LNCaP cells overexpressing the androgen receptor (LNCaP/AR) were used to model castration-resistant prostate cancer.
-
Animal Model: Male SCID/NCr mice (8 weeks old) were used for tumor xenografts.[1]
-
Tumor Implantation: LNCaP/AR cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to an average volume of 200-250 mm³.
-
Treatment Administration: Mice were randomized into treatment groups. This compound was administered orally by gavage at a dose of 100 mg/kg twice daily.[1] Enzalutamide was used as a comparator.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using digital calipers, calculated with the formula: (length x width²)/2.
-
Endpoint: The study continued for 28 to 31 days, after which tumor volumes were compared between the treatment and control groups.
Signaling Pathway: this compound in Prostate Cancer
This compound's anti-tumor effect in prostate cancer is largely attributed to the reactivation of PP2A, which leads to the dephosphorylation and subsequent degradation of the androgen receptor (AR), a key driver of prostate cancer growth.
Caption: this compound activates PP2A, leading to AR dephosphorylation and degradation, thereby inhibiting tumor growth.
This compound in KRAS-Mutant Lung Cancer
This compound has also shown significant anti-tumor activity in in vivo models of KRAS-mutant non-small cell lung cancer (NSCLC), a cancer type known for its resistance to targeted therapies.
Comparative Efficacy in H358 Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | 4 weeks | - | |
| SMAP | 5 mg/kg, orally, twice a day | 4 weeks | Significant inhibition of tumor growth | |
| MK2206 + AZD6244 | 6 mg/kg + 24 mg/kg, orally, twice a day | 4 weeks | Efficacy similar to single-agent SMAP treatment |
Experimental Protocol: H358 Xenograft Study
-
Cell Line: H358, a human KRAS-mutant lung adenocarcinoma cell line, was used.
-
Animal Model: Nude mice were used for the xenograft study.
-
Tumor Implantation: 1 x 10⁷ H358 cells were subcutaneously injected into the mice. Tumors were allowed to reach an average volume of 100 mm³.
-
Treatment Administration: Mice were randomized into three groups: vehicle control, SMAP (5 mg/kg twice a day), and a combination of MK2206 (AKT inhibitor) and AZD6244 (MEK inhibitor).
-
Tumor Measurement: Tumor volume was monitored over the course of the 4-week treatment period.
-
Biomarker Analysis: At the end of the study, tumors were harvested to assess apoptosis (TUNEL staining) and inhibition of the MAPK pathway (p-ERK staining).
Signaling Pathway: this compound in KRAS-Mutant Lung Cancer
In KRAS-mutant lung cancer, this compound-mediated activation of PP2A leads to the dephosphorylation and inactivation of key components of the MAPK and PI3K/AKT/mTOR signaling pathways, which are downstream of the oncogenic KRAS protein. This results in decreased cell proliferation and increased apoptosis.
Caption: this compound activates PP2A, which inhibits the MAPK and PI3K/AKT/mTOR pathways, leading to reduced proliferation and increased apoptosis.
Conclusion
The in vivo data strongly support the anti-tumor effects of this compound in both prostate and lung cancer models. Its ability to reactivate the tumor suppressor PP2A provides a mechanism to counteract oncogenic signaling driven by key proteins like the androgen receptor and KRAS. The comparable efficacy of this compound to established and combination therapies in these preclinical models highlights its potential as a novel therapeutic strategy for these challenging cancers. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
Cross-Validation of SMAP-2's Impact on Androgen Receptor Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule activator of protein phosphatase 2A (SMAP-2) and its impact on androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. The information presented is based on preclinical data and is intended to inform researchers and professionals in the field of drug development. We will delve into the mechanism of action of this compound, comparing its performance with the established androgen receptor inhibitor, enzalutamide, and present the supporting experimental data in clearly structured tables. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.
Mechanism of Action: this compound and the Androgen Receptor Signaling Pathway
The androgen receptor is a key driver of prostate cancer growth and survival. In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including AR overexpression, mutations, and ligand-independent activation. Small Molecule Activators of Protein Phosphatase 2A (SMAPs) represent a novel therapeutic strategy that targets the AR signaling axis. SMAPs, including the potent compound this compound, function by activating the tumor suppressor protein phosphatase 2A (PP2A).[1][2][3][4] Activated PP2A can dephosphorylate key oncogenic proteins, including the androgen receptor. This dephosphorylation event leads to the destabilization and subsequent degradation of the AR protein, thereby inhibiting downstream AR signaling.[1] This mechanism of action is distinct from traditional AR antagonists like enzalutamide, which competitively inhibit androgen binding to the AR.
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Comparative Performance Data: this compound vs. Enzalutamide
Studies have demonstrated that this compound exhibits potent anti-tumor activity in preclinical models of CRPC, with efficacy comparable to the widely used AR inhibitor, enzalutamide. The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro Efficacy of this compound in CRPC Cell Lines
| Cell Line | This compound IC50 (µM) | Enzalutamide IC50 (µM) |
| LNCaP | ~15 | >50 |
| 22Rv1 | ~20 | >50 |
Data extracted from Sang et al., Cancer Research, 2018.
Table 2: Effect of this compound on AR Protein Levels and Half-Life in LNCaP Cells
| Treatment (30µM) | AR Protein Level (vs. Control) | AR Half-Life (hours) |
| Vehicle Control | 100% | ~9 |
| This compound | Significant Decrease | ~3 |
Data extracted from Sang et al., Cancer Research, 2018.
Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model of Human CRPC
| Treatment | Tumor Growth Inhibition |
| Vehicle Control | - |
| Enzalutamide (10 mg/kg/day) | Significant Inhibition |
| This compound (20 mg/kg/day) | Comparable Inhibition to Enzalutamide |
Data extracted from Sang et al., Cancer Research, 2018.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of these findings. Below are the protocols for the key experiments cited in the comparative studies.
Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 values.
Protocol:
-
Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound or enzalutamide. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.
Western Blot Analysis for AR Protein Levels
Caption: Workflow for Western Blot analysis of AR protein levels.
Protocol:
-
Cell Treatment and Lysis: LNCaP and 22Rv1 cells are treated with this compound (10, 20, and 30 µM) or vehicle control for 1, 3, 6, 12, and 24 hours. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR (N- and C-terminus) and GAPDH (as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the corresponding GAPDH bands.
AR Half-Life Determination
Caption: Workflow for determining Androgen Receptor half-life.
Protocol:
-
Pre-treatment: LNCaP and 22Rv1 cells are pre-incubated with this compound (30 µM) or vehicle control for 3 hours.
-
Inhibition of Protein Synthesis: Cycloheximide (100 µg/mL) is added to the culture medium to block new protein synthesis.
-
Time Course Collection: Cells are harvested at various time points (e.g., 0, 1, 3, 6, and 9 hours) after the addition of cycloheximide.
-
Western Blot Analysis: Cell lysates are prepared and subjected to Western blot analysis for AR protein levels as described above.
-
Half-Life Calculation: The intensity of the AR bands at each time point is quantified and normalized to the 0-hour time point. The AR half-life is then calculated by fitting the data to a one-phase exponential decay curve.
Logical Relationships and Conclusion
The experimental evidence strongly suggests a clear logical relationship between this compound treatment, PP2A activation, AR degradation, and the subsequent inhibition of CRPC cell growth.
Caption: Logical flow from this compound treatment to CRPC growth inhibition.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
SMAP-2: A Comparative Performance Analysis Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SMAP-2, a novel small molecule activator of Protein Phosphatase 2A (PP2A), against other therapeutic alternatives in various cancer cell lines. The information is supported by experimental data from preclinical studies to aid in the evaluation of its potential as an anti-cancer agent.
Executive Summary
This compound is a derivative of a class of re-engineered tricyclic neuroleptics that functions by directly binding to the scaffolding Aα subunit of the PP2A serine/threonine phosphatase. This binding induces a conformational change that allosterically activates the phosphatase, leading to the dephosphorylation of key oncogenic proteins. This mechanism results in decreased cell viability, induction of apoptosis, and inhibition of tumor growth in various cancer models, including castration-resistant prostate cancer (CRPC) and KRAS-mutant non-small cell lung cancer (NSCLC).
This guide compares the in vitro performance of SMAP compounds to standard-of-care agents where data is available and provides detailed experimental protocols for the key assays cited.
Performance Comparison
The following tables summarize the available quantitative data on the performance of a SMAP compound (TRC-382, a structurally similar variant of this compound) and other relevant anti-cancer agents in various cancer cell lines.
Note: Direct head-to-head comparative IC50 data for this compound against enzalutamide and KRAS inhibitors in the same study is limited in the public domain. The data presented below is compiled from different studies and should be interpreted as an indirect comparison.
Table 1: Performance of SMAP (TRC-382) in Prostate Cancer Cell Lines
| Cell Line | Compound | Target | IC50 (µM) |
| LNCaP | TRC-382 | PP2A Activator | 16.9 |
| 22Rv1 | TRC-382 | PP2A Activator | 14.1 |
| LNCaP | Enzalutamide | Androgen Receptor | ~1-5[1] |
| 22Rv1 | Enzalutamide | Androgen Receptor | 18.5[2] |
Table 2: Performance of SMAP Compounds and KRAS G12C Inhibitors in Lung Cancer Cell Lines
| Cell Line | Compound | Target | IC50 (µM) |
| H358 (KRAS G12C) | SMAP | PP2A Activator | Efficacy demonstrated, specific IC50 not provided in cited texts |
| H358 (KRAS G12C) | Sotorasib | KRAS G12C Inhibitor | ~0.006 |
| H23 (KRAS G12C) | Sotorasib | KRAS G12C Inhibitor | 0.6904 |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the activation of the tumor suppressor protein PP2A. This leads to the dephosphorylation and subsequent degradation or inactivation of multiple oncogenic proteins, thereby inhibiting cancer cell growth and survival.
This compound activates PP2A, leading to the dephosphorylation of key oncogenic proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, 22Rv1, H358) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a comparator drug (e.g., enzalutamide, sotorasib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.[3]
Protocol:
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.
-
Drug Treatment: Cells are allowed to attach, and then treated with various concentrations of this compound or a comparator drug for a defined period.
-
Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, corrected for the plating efficiency.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated and total forms of Akt, ERK, and c-MYC, to elucidate the effects of this compound on signaling pathways.
Protocol:
-
Cell Lysis: Cells are treated with this compound for various times and concentrations, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, c-MYC, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound demonstrates significant anti-cancer activity in a range of cancer cell lines, primarily through the activation of the PP2A tumor suppressor. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways highlights its potential as a therapeutic agent. While direct comparative data with other targeted therapies in comprehensive cell line panels is still emerging, the available evidence suggests that this compound's unique mechanism of action warrants further investigation, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols provided in this guide offer a foundation for researchers to further explore the efficacy and mechanism of this promising compound.
References
Comparative analysis of SMAP-2 and other kinase inhibitors
A Comparative Analysis of SMAP-2, a PP2A Activator, and Kinase Inhibitors in Oncogenic Signaling
In the landscape of targeted cancer therapy, both the inhibition of oncogenic kinases and the reactivation of tumor-suppressing phosphatases represent critical strategies. This guide provides a comparative analysis of this compound, a novel small molecule activator of Protein Phosphatase 2A (PP2A), and representative kinase inhibitors that target key oncogenic pathways. While their mechanisms are opposing, their ultimate anti-cancer effects can be complementary or offer alternative therapeutic avenues. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of these distinct therapeutic approaches.
Introduction to this compound and Kinase Inhibitors
This compound (Small Molecule Activator of PP2A):
This compound is an orally bioavailable small molecule that activates the tumor suppressor protein, Protein Phosphatatse 2A (PP2A)[1][2]. Unlike kinase inhibitors that block phosphorylation, this compound enhances the dephosphorylation of key signaling molecules, thereby counteracting the effects of overactive kinases[3][4]. It binds to the PP2A Aα scaffold subunit, inducing conformational changes that promote the dephosphorylation of oncogenic proteins such as Akt and components of the MAPK pathway[1]. This leads to decreased cell viability and induction of apoptosis in various cancer cell lines, particularly those with KRAS mutations or aberrant androgen receptor signaling.
Kinase Inhibitors:
Kinase inhibitors are a major class of targeted therapies that block the activity of protein kinases, enzymes that add phosphate groups to other proteins. By inhibiting specific kinases that are mutated or overexpressed in cancer cells, these drugs can halt tumor growth and survival. For this comparative analysis, we will focus on inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways, as these are significantly modulated by PP2A and therefore provide a relevant basis for comparison with this compound.
Quantitative Comparison of Cellular Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected kinase inhibitors in relevant cancer cell lines. A lower IC50 value indicates greater potency in reducing cell viability.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DT-061) | PP2A Activator | HCC827 | Non-Small Cell Lung Cancer | 14.3 | |
| This compound (DT-061) | PP2A Activator | HCC3255 | Non-Small Cell Lung Cancer | 12.4 | |
| Capivasertib | Akt Inhibitor | LNCaP | Prostate Cancer | 0.36 | |
| Ipatasertib | Akt Inhibitor | LNCaP | Prostate Cancer | 0.45 | |
| Trametinib | MEK1/2 Inhibitor | A549 | Non-Small Cell Lung Cancer | 0.001 | N/A |
| Selumetinib | MEK1/2 Inhibitor | A549 | Non-Small Cell Lung Cancer | 0.015 | N/A |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound and the compared kinase inhibitors within the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
References
- 1. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Navigating the Challenge of Enzalutamide Resistance: A Comparative Guide to SMAP-2 and Alternative Therapeutic Strategies
For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care therapies like enzalutamide in castration-resistant prostate cancer (CRPC) presents a significant hurdle. This guide provides a comparative overview of the novel therapeutic agent SMAP-2 and other emerging strategies, offering insights into their efficacy, mechanisms of action, and the experimental data supporting their development.
While direct experimental data on the efficacy of this compound in enzalutamide-resistant prostate cancer models is not yet available in published literature, preclinical studies have demonstrated its potential in castration-resistant prostate cancer (CRPC). This guide will first summarize the performance of this compound in CRPC, drawing comparisons with enzalutamide, and then delve into the mechanisms of enzalutamide resistance and the landscape of alternative therapeutic approaches being investigated to overcome this clinical challenge.
This compound: A Novel Approach Targeting the Androgen Receptor Axis
This compound (Small Molecule Activators of Protein Phosphatase 2A) represents a promising therapeutic strategy that targets the androgen receptor (AR) through a distinct mechanism of action. By activating the tumor suppressor protein PP2A, this compound leads to the dephosphorylation and subsequent degradation of the AR.[1][2] This approach is particularly relevant as aberrant AR signaling is a key driver of CRPC progression.
Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer
Preclinical studies have demonstrated that this compound exhibits efficacy comparable to enzalutamide in inhibiting tumor growth in CRPC xenograft models.[1][2] This suggests that this compound holds potential as a therapeutic agent for CRPC.
Understanding Enzalutamide Resistance
The development of resistance to enzalutamide is a complex process driven by multiple molecular mechanisms. These can be broadly categorized as AR-dependent and AR-independent pathways.[3]
AR-Dependent Mechanisms:
-
AR Amplification and Overexpression: Increased levels of the AR protein can render enzalutamide less effective.
-
AR Gene Mutations: Mutations in the AR ligand-binding domain can alter the receptor's conformation, reducing enzalutamide's binding affinity or even converting it into an agonist.
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, allows for AR signaling to persist in the absence of androgens and despite the presence of enzalutamide.
AR-Independent Mechanisms:
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR and glucocorticoid receptor signaling pathways, can promote tumor growth independently of AR signaling.
-
Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a more aggressive, AR-independent state, such as neuroendocrine prostate cancer.
Comparative Efficacy of this compound and Enzalutamide in CRPC Models
The following table summarizes the available preclinical data for this compound and enzalutamide in CRPC models. It is important to note that these studies were not conducted in enzalutamide-resistant models.
| Parameter | This compound | Enzalutamide | Cell Line/Model | Reference |
| Tumor Growth Inhibition | Comparable to enzalutamide | Significant inhibition | LNCaP/AR xenografts | |
| Mechanism of Action | PP2A activation, AR dephosphorylation and degradation | AR antagonist | CRPC models | |
| Effect on AR Levels | Dose-dependent decrease in AR protein | May increase AR expression | LNCaP and 22Rv1 cells |
Alternative Therapeutic Strategies for Enzalutamide-Resistant Prostate Cancer
Several promising strategies are being investigated to overcome enzalutamide resistance. These include the development of novel AR-targeting agents and the use of combination therapies.
Novel Androgen Receptor Signaling Inhibitors
Next-generation AR antagonists and degraders are being developed to target the resistance mechanisms that emerge during enzalutamide treatment. For example, TAS3681 is a pure AR antagonist with AR down-regulating activity that has shown efficacy in preclinical models of enzalutamide resistance, including those with AR mutations and AR-V7 expression.
Combination Therapies
Combining enzalutamide with other targeted agents is a key strategy to overcome resistance. A notable example is the combination of enzalutamide with PARP (Poly [ADP-ribose] polymerase) inhibitors. This approach is based on the observation that enzalutamide can induce a "BRCAness" phenotype in prostate cancer cells, making them more susceptible to PARP inhibition. The FDA has approved the combination of the PARP inhibitor talazoparib with enzalutamide for patients with metastatic CRPC with homologous recombination repair (HRR) gene mutations.
| Alternative Strategy | Mechanism of Action | Supporting Experimental Data | Reference |
| TAS3681 | Pure AR antagonist and AR down-regulator | Suppressed AR transactivation and cell proliferation in AR-overexpressing and F876L mutant cells. Reduced AR and AR-V7 protein levels and showed strong antitumor efficacy in AR-V7 positive xenografts. | |
| Enzalutamide + PARP Inhibitors (e.g., Olaparib, Talazoparib) | Synthetic lethality in tumors with deficient homologous recombination repair (HRR). Enzalutamide can induce "BRCAness". | Combination promoted DNA damage-induced cell death and inhibited clonal proliferation in vitro and suppressed tumor growth in xenografts. The combination of talazoparib and enzalutamide significantly improved radiographic progression-free survival compared to enzalutamide alone in patients with HRR gene-mutated mCRPC. |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of therapeutic agents on prostate cancer cell lines.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST-8, or a luminescence-based assay measuring ATP levels.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of therapeutic agents in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP/AR) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound, enzalutamide) is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Western Blotting for Androgen Receptor
Objective: To determine the effect of therapeutic agents on the protein levels of the androgen receptor.
Methodology:
-
Protein Extraction: Prostate cancer cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of the androgen receptor.
Signaling Pathways and Experimental Workflows
Conclusion
While this compound has demonstrated promising preclinical activity in castration-resistant prostate cancer models with an efficacy comparable to enzalutamide, its potential in the enzalutamide-resistant setting remains to be elucidated. The landscape of enzalutamide resistance is complex, with multiple AR-dependent and -independent mechanisms at play. The development of novel AR-targeting agents and innovative combination therapies, such as the use of PARP inhibitors, represents the forefront of research aimed at overcoming this significant clinical challenge. Continued investigation into novel agents like this compound and a deeper understanding of resistance mechanisms will be crucial for the development of more effective and durable treatments for patients with advanced prostate cancer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
